molecular formula C7H5NO2S B1336892 1,2-benzisothiazol-3(2H)-one 1-oxide CAS No. 14599-38-3

1,2-benzisothiazol-3(2H)-one 1-oxide

Cat. No.: B1336892
CAS No.: 14599-38-3
M. Wt: 167.19 g/mol
InChI Key: MWXVFRCOTFIJSP-UHFFFAOYSA-N
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Description

1,2-benzisothiazol-3(2H)-one 1-oxide is a useful research compound. Its molecular formula is C7H5NO2S and its molecular weight is 167.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-7-5-3-1-2-4-6(5)11(10)8-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXVFRCOTFIJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420555
Record name 1,2-benzisothiazol-3(2H)-one 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14599-38-3
Record name 1,2-benzisothiazol-3(2H)-one 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of 1,2-Benzisothiazol-3(2H)-one 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,2-benzisothiazol-3(2H)-one 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its synthesis, physicochemical characteristics, and spectral properties. Detailed experimental protocols and visual diagrams of synthetic pathways are included to facilitate further research and application of this compound.

Chemical Identity and Structure

This compound is a derivative of benzisothiazolinone, characterized by the presence of a sulfoxide group at the 1-position. This modification significantly influences the electronic properties and reactivity of the core benzisothiazole scaffold.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
CAS Number 14599-38-3[1]
Molecular Formula C₇H₅NO₂S[1]
Molecular Weight 167.19 g/mol [1]
IUPAC Name 1-oxo-1,2-benzothiazol-3-one[1]
Synonyms 1,2-benzisothiazol-3(2H)-one, 1-oxide[1]

The foundational structure of 1,2-benzisothiazol-3(2H)-one consists of a benzene ring fused to a five-membered isothiazole ring.[2] The introduction of an oxygen atom at the sulfur atom to form the 1-oxide derivative alters the geometry and electron distribution of the heterocyclic ring.

Synthesis

The primary route for the synthesis of this compound is the selective oxidation of the parent compound, 1,2-benzisothiazol-3(2H)-one. Care must be taken to avoid over-oxidation to the corresponding 1,1-dioxide (saccharin).

Selective Oxidation using Selectfluor

A modern and efficient method for the selective oxidation of benzisothiazolones utilizes Selectfluor as the oxidizing agent in an aqueous medium. This approach is noted for its high yields and excellent tolerance of various functional groups.[3][4][5]

Experimental Protocol: Synthesis of this compound via Selective Oxidation [4]

  • Materials: 1,2-benzisothiazol-3(2H)-one, Selectfluor, Dimethylformamide (DMF), Water, Ethyl acetate, Sodium sulfate (Na₂SO₄), Brine.

  • Procedure:

    • To a 25 mL tube, add 1,2-benzisothiazol-3(2H)-one (0.2 mmol), Selectfluor (0.2 mmol), DMF (0.2 mL), and H₂O (1.8 mL).

    • Stir the reaction mixture vigorously at room temperature for 1 hour.

    • Upon completion of the reaction, add ethyl acetate (5 mL).

    • Wash the organic phase with H₂O (2 x 5 mL) and then with brine (5 mL).

    • Dry the organic phase over Na₂SO₄ and filter.

    • Concentrate the filtrate under reduced pressure to yield the product.

This method provides a green and facile route to the desired 1-oxide without the need for column chromatography for purification.[3][4][5]

DOT Script for Synthesis Pathway

Synthesis_Pathway 1,2-benzisothiazol-3(2H)-one 1,2-benzisothiazol-3(2H)-one Reaction Selective Oxidation 1,2-benzisothiazol-3(2H)-one->Reaction Selectfluor Selectfluor Selectfluor->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway for this compound.

Physicochemical Properties

While extensive experimental data for the unsubstituted this compound is limited in publicly available literature, the properties of the parent compound provide a baseline for expected characteristics. The introduction of the polar sulfoxide group is anticipated to increase solubility in polar solvents and elevate the melting point compared to the parent compound.

Table 2: Physicochemical Properties of 1,2-benzisothiazol-3(2H)-one (Parent Compound)

PropertyValueSource
Melting Point 154-158 °C[6]
Solubility Soluble in dichloromethane, dimethyl sulfoxide, methanol.[6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic protons are expected to appear as a complex series of multiplets in the downfield region of the spectrum. For example, in 2-propylbenzo[d]isothiazol-3(2H)-one-1-oxide, the aromatic protons are observed in the ranges of 8.01-7.98 ppm, 7.92-7.89 ppm, and 7.83-7.73 ppm.[2]

  • ¹³C NMR: The spectrum will provide key information about the carbon framework of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) and the sulfoxide group (S=O).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound, confirming its identity.

DOT Script for Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material Reaction Oxidation Start->Reaction Purification Purification Reaction->Purification Product Final Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: General experimental workflow for synthesis and characterization.

Biological Activity

While the parent compound, 1,2-benzisothiazol-3(2H)-one, is a well-known biocide with broad antimicrobial activity, the specific biological profile of the 1-oxide derivative is less characterized.[6] However, oxidative derivatives of benzisothiazolones have garnered attention for their potential biological properties, including antifungal, anxiolytic, and psychotropic activities.[4] Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound.

Conclusion

This compound represents an intriguing scaffold for further investigation in drug discovery and materials science. The development of efficient and selective synthetic methods, such as the use of Selectfluor, opens avenues for the synthesis and evaluation of a wider range of derivatives. This technical guide provides a foundational understanding of its chemical properties, which is essential for guiding future research endeavors. Further studies are required to fully characterize its physicochemical properties and to explore its potential biological activities.

References

Elucidating the Structure of 1,2-Benzisothiazol-3(2H)-one 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 1,2-benzisothiazol-3(2H)-one 1-oxide. The document details the key spectroscopic and analytical techniques employed in characterizing this heterocyclic compound, presenting available data in a structured format and outlining detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of benzisothiazole derivatives.

Introduction to this compound

This compound is a sulfur-containing heterocyclic compound built upon the 1,2-benzisothiazol-3(2H)-one core structure. This core consists of a benzene ring fused to a five-membered isothiazole ring.[1] The defining feature of the 1-oxide derivative is the presence of an oxygen atom bonded to the sulfur atom, forming a sulfoxide group. This structural modification significantly influences the electronic properties and potential biological activity of the molecule.

The molecular formula for this compound is C₇H₅NO₂S, and it has a molecular weight of 167.19 g/mol .[2][3] Its IUPAC name is 1-oxo-1,2-benzothiazol-3-one, and it is registered under the CAS number 14599-38-3.[2]

Synthesis and Structural Confirmation

The primary synthetic route to this compound involves the controlled oxidation of the parent compound, 1,2-benzisothiazol-3(2H)-one. Care must be taken to avoid over-oxidation, which would lead to the formation of the corresponding 1,1-dioxide (saccharin).[2] Reagents such as hydrogen peroxide or modern electrophilic fluorinating agents like Selectfluor have been utilized for the selective oxidation of 2-substituted 1,2-benzisothiazol-3(2H)-ones to their 1-oxide counterparts.[2]

Definitive structural confirmation of complex organic molecules like this compound and its derivatives is often achieved through single-crystal X-ray crystallography. This technique provides a precise three-dimensional map of the atomic arrangement within the crystal lattice.

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring. Based on data from N-substituted analogs, these protons are predicted to resonate in the downfield region, typically between δ 7.7 and 8.1 ppm. The N-H proton of the unsubstituted compound would likely appear as a broad singlet with a chemical shift that is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum is anticipated to display seven distinct signals. The carbonyl carbon (C=O) is expected to be the most deshielded, with a predicted chemical shift around 165 ppm. The aromatic carbons are predicted to appear in the range of 125 to 146 ppm.

Table 1: Predicted NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Notes
¹H (Aromatic)7.7 - 8.1Complex multiplet
¹H (N-H)VariableBroad singlet, solvent dependent
¹³C (C=O)~165
¹³C (Aromatic)125 - 146Six distinct signals

Note: These are predicted values based on related structures and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band for the carbonyl (C=O) stretching vibration is anticipated in the region of 1680-1700 cm⁻¹. The S=O stretching vibration of the sulfoxide group should also be present, typically in the range of 1030-1070 cm⁻¹. Additionally, bands corresponding to the N-H and aromatic C-H stretching and bending vibrations would be observed.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3300Medium, broad
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch1680 - 1700Strong
S=O Stretch1030 - 1070Strong
Aromatic C=C Bending1450 - 1600Medium to strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 167. The fragmentation pattern would likely involve the loss of small molecules such as SO, CO, and HCN, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺167
[M-SO]⁺119
[M-CO]⁺139

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the oxidation of 1,2-benzisothiazol-3(2H)-one.

Materials:

  • 1,2-Benzisothiazol-3(2H)-one

  • Oxidizing agent (e.g., 30% Hydrogen Peroxide or Selectfluor)

  • Appropriate solvent (e.g., Acetic Acid or a mixture of water and an organic solvent like DMF)[4]

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure (Illustrative example with H₂O₂):

  • Dissolve 1,2-benzisothiazol-3(2H)-one in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise to the stirred solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, pour the reaction mixture into cold water to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

NMR Sample Preparation
  • Accurately weigh 5-10 mg of the purified sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Mass Spectrometry Analysis
  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.

  • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Liquid Chromatography (LC-MS).

  • For LC-MS, an appropriate column (e.g., C18) and mobile phase gradient should be selected to achieve good separation.

  • Set the mass spectrometer to acquire data in a positive or negative ionization mode, depending on the analyte's properties. Electrospray ionization (ESI) is a common technique for such compounds.

  • Acquire full scan mass spectra to identify the molecular ion and tandem mass spectra (MS/MS) to study the fragmentation pattern.

X-ray Crystallography
  • Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[5] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[1][6] The choice of solvent is critical.[1]

  • Mount a suitable crystal on a goniometer head.

  • Place the mounted crystal in a stream of cold nitrogen gas (typically around 100 K) in the diffractometer.

  • Collect the diffraction data by exposing the crystal to a monochromatic X-ray beam and recording the diffraction pattern.

  • Process the collected data and solve the crystal structure using appropriate software to determine the precise atomic coordinates.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound can be visualized as a logical workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography Purification->Xray Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Xray->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the structural elucidation of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in specific biological signaling pathways. However, the broader class of benzisothiazole derivatives has been investigated for various biological activities. For instance, some derivatives of the parent compound, 1,2-benzisothiazol-3(2H)-one, have been explored as potential inhibitors of enzymes such as caspase-3, which is involved in apoptosis.[7] The introduction of the sulfoxide group in the 1-oxide derivative could modulate such activities, but further research is needed to establish its specific biological targets and mechanisms of action.

The study of sulfur-containing compounds in biological systems is an active area of research, with molecules like hydrogen sulfide (H₂S) recognized as important gasotransmitters involved in various signaling pathways.[8][9] The metabolism and biological effects of sulfoxides can be complex and warrant further investigation to understand the potential roles of this compound in a biological context.

Conclusion

The structural elucidation of this compound is a systematic process that integrates synthetic chemistry with a suite of powerful analytical techniques. While specific experimental data for the unsubstituted compound is sparse, a combination of predictive methods based on analogous structures and established experimental protocols for related compounds provides a solid framework for its characterization. This technical guide serves as a foundational resource for researchers, offering a clear pathway for the synthesis, purification, and comprehensive structural analysis of this and similar heterocyclic compounds. Further research into the biological activity and potential signaling pathway interactions of this compound is warranted to fully explore its potential in drug development and other scientific applications.

References

Synthesis of 1,2-Benzisothiazol-3(2H)-one 1-oxide from 2-Mercaptobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxide, a molecule of interest in medicinal chemistry, starting from 2-mercaptobenzamide. The synthesis is presented as a two-step process: first, the oxidative cyclization of 2-mercaptobenzamide to form the intermediate 1,2-benzisothiazol-3(2H)-one, followed by the selective oxidation of this intermediate to the desired 1-oxide product. This guide includes detailed experimental protocols, quantitative data, and process diagrams to facilitate replication and further development by researchers in the field.

Step 1: Synthesis of 1,2-Benzisothiazol-3(2H)-one via Oxidative Cyclization of 2-Mercaptobenzamide

The initial step involves the intramolecular N-S bond formation through oxidative dehydrogenative cyclization of 2-mercaptobenzamide. Several effective methods have been developed, offering researchers a choice based on available resources and desired reaction conditions. Here, we detail two prominent methods: a copper-catalyzed approach and a metal-free KBr-catalyzed system.

Method A: Copper(I)-Catalyzed Oxidative Cyclization

This method, developed by Kuninobu, Kanai, and colleagues, utilizes a copper(I) catalyst under an oxygen atmosphere to achieve high yields of 1,2-benzisothiazol-3(2H)-one. The reaction is noted for its efficiency and tolerance of various functional groups.

A mixture of the respective 2-mercaptobenzamide (0.5 mmol), CuSCN (0.025 mmol, 5 mol %), and 1,2-dichloroethane (DCE, 2.5 mL) is stirred in a screw-capped test tube. The tube is then placed under an oxygen atmosphere (using an oxygen-filled balloon). The reaction mixture is stirred at 140 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the desired 1,2-benzisothiazol-3(2H)-one.

EntrySubstrate (R)ProductYield (%)
1H1,2-Benzisothiazol-3(2H)-one95
24-Me5-Methyl-1,2-benzisothiazol-3(2H)-one93
34-OMe5-Methoxy-1,2-benzisothiazol-3(2H)-one85
44-Cl5-Chloro-1,2-benzisothiazol-3(2H)-one96
54-Br5-Bromo-1,2-benzisothiazol-3(2H)-one95
64-CF35-(Trifluoromethyl)-1,2-benzisothiazol-3(2H)-one88
75-Me6-Methyl-1,2-benzisothiazol-3(2H)-one94
85-Cl6-Chloro-1,2-benzisothiazol-3(2H)-one99
Method B: KBr-Catalyzed Oxidative Cyclization (Metal-Free)

Developed by the group of He and Wang, this method offers a green and sustainable alternative by avoiding the use of transition metals. The reaction proceeds in excellent yields using potassium bromide as a catalyst under an oxygen atmosphere.

To a solution of 2-mercaptobenzamide (0.2 mmol) in DMSO (2.0 mL) in a sealed tube is added KBr (0.02 mmol, 10 mol %). The tube is sealed with a Teflon-lined cap and the mixture is stirred at 120 °C under an oxygen atmosphere (balloon) for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate) to give the pure 1,2-benzisothiazol-3(2H)-one.

EntrySubstrate (R)ProductYield (%)
1H1,2-Benzisothiazol-3(2H)-one95
24-Me5-Methyl-1,2-benzisothiazol-3(2H)-one93
34-OMe5-Methoxy-1,2-benzisothiazol-3(2H)-one89
44-Cl5-Chloro-1,2-benzisothiazol-3(2H)-one96
54-Br5-Bromo-1,2-benzisothiazol-3(2H)-one94
64-F5-Fluoro-1,2-benzisothiazol-3(2H)-one92
73-Me4-Methyl-1,2-benzisothiazol-3(2H)-one90

Step 2: Selective Oxidation to this compound

The second step involves the selective oxidation of the sulfur atom in the 1,2-benzisothiazol-3(2H)-one intermediate to form the corresponding 1-oxide. A highly efficient and green method for this transformation utilizes Selectfluor in an aqueous medium. This approach provides excellent yields and avoids the need for column chromatography for purification.

Experimental Protocol: Selectfluor-Mediated Oxidation

A 25 mL tube is charged with the N-substituted 1,2-benzisothiazol-3(2H)-one (0.2 mmol), Selectfluor (70.85 mg, 0.2 mmol), DMF (0.2 mL), and H2O (1.8 mL). The reaction mixture is then stirred vigorously at room temperature for 1 hour. Upon completion, ethyl acetate (5 mL) is added. The organic phase is washed with H2O (2 x 5 mL) and brine (5 mL), dried over Na2SO4, and filtered. The filtrate is concentrated under vacuum to yield the N-substituted this compound. For the unsubstituted 1,2-benzisothiazol-3(2H)-one, 2.0 equivalents of Selectfluor are used to obtain a high yield.

EntrySubstrate (N-Substituent)ProductYield (%)
1HThis compound90
2n-Butyl2-Butyl-1,2-benzisothiazol-3(2H)-one 1-oxide95
3Methyl2-Methyl-1,2-benzisothiazol-3(2H)-one 1-oxide96
4Ethyl2-Ethyl-1,2-benzisothiazol-3(2H)-one 1-oxide94
5n-Propyl2-Propyl-1,2-benzisothiazol-3(2H)-one 1-oxide95
6iso-Propyl2-Isopropyl-1,2-benzisothiazol-3(2H)-one 1-oxide93
7Benzyl2-Benzyl-1,2-benzisothiazol-3(2H)-one 1-oxide96
8Phenyl2-Phenyl-1,2-benzisothiazol-3(2H)-one 1-oxide98

Visualizing the Synthesis

The following diagrams illustrate the overall synthetic workflow and the proposed reaction mechanisms for the key transformations described in this guide.

Spectroscopic Profile of 1,2-Benzisothiazol-3(2H)-one 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-benzisothiazol-3(2H)-one 1-oxide and its derivatives. Due to the limited availability of published spectroscopic data for the parent compound, this document presents data for the closely related analogue, 2-methylbenzo[d]isothiazol-3(2H)-one 1-oxide. This information is crucial for the identification, characterization, and quality control of this class of compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-methylbenzo[d]isothiazol-3(2H)-one 1-oxide.

Table 1: ¹H NMR Spectroscopic Data for 2-Methylbenzo[d]isothiazol-3(2H)-one 1-oxide[1]
Chemical Shift (δ ppm)MultiplicityAssignment
8.01–7.99mAromatic H
7.93–7.90mAromatic H
7.84–7.73mAromatic H
3.39sN-CH₃

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylbenzo[d]isothiazol-3(2H)-one 1-oxide[1]
Chemical Shift (δ ppm)Assignment
165.45C=O
145.47Aromatic C
134.18Aromatic C
133.27Aromatic C
128.10Aromatic C
126.07Aromatic C
125.09Aromatic C
26.98N-CH₃

Solvent: CDCl₃, Frequency: 75 MHz

Table 3: Mass Spectrometry Data for 2-Methylbenzo[d]isothiazol-3(2H)-one 1-oxide[1]
IonCalculated m/zFound m/z
[M+H]⁺182.0270182.0264

Method: High-Resolution Mass Spectrometry (HRMS-ESI)

Table 4: Infrared (IR) Spectroscopy Data

Specific experimental IR data for this compound or its N-methyl derivative were not available in the reviewed literature. However, characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (amide carbonyl)1680 - 1630
S=O (sulfoxide)1070 - 1030
C=C (aromatic)1600 - 1450
C-N1350 - 1000
Aromatic C-H3100 - 3000

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and information from relevant research publications.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III–300 or 400 spectrometer.[1]

Sample Preparation:

  • A sample of the analyte (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • The tube is placed in the NMR spectrometer for analysis.

Data Acquisition and Processing:

  • ¹H NMR data is reported as chemical shift (δ ppm), multiplicity, coupling constant (Hz), and integration.[1]

  • ¹³C NMR data is reported in terms of chemical shift (δ ppm).[1]

  • Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source.[1]

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.

Data Acquisition:

  • The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively.

  • The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the infrared spectrum.

Sample Preparation (for solid samples):

  • KBr Pellet Method:

    • A small amount of the solid sample is finely ground with dry potassium bromide (KBr).

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

    • The pellet is placed in the sample holder of the FTIR spectrometer.

  • Attenuated Total Reflectance (ATR):

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • The infrared spectrum is recorded as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to 1,2-Benzisothiazol-3(2H)-one 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-benzisothiazol-3(2H)-one 1-oxide, a sulfur-nitrogen heterocyclic compound of interest in various scientific fields. This document details its chemical identification, synthesis, and analytical characterization, with a focus on providing practical information for laboratory applications.

Core Identification

CAS Number: 14599-38-3[1][2]

Molecular Formula: C₇H₅NO₂S[2]

Molecular Weight: 167.19 g/mol [1][2]

Synonyms: 1-oxo-1,2-benzothiazol-3-one[2]

The structure of this compound is characterized by a benzisothiazolinone core with an oxygen atom double-bonded to the sulfur atom, forming a sulfoxide group. This structural feature significantly influences its electronic properties and reactivity compared to its parent compound, 1,2-benzisothiazol-3(2H)-one (BIT).[1]

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for this compound and its parent compound is presented below for comparative analysis.

PropertyThis compound1,2-Benzisothiazol-3(2H)-one
CAS Number 14599-38-3[1][2]2634-33-5[3]
Molecular Formula C₇H₅NO₂S[2]C₇H₅NOS[4]
Molecular Weight 167.19 g/mol [1][2]151.19 g/mol [3][4]
¹H NMR Data not explicitly available in searches. Expected to show aromatic protons and an N-H proton, with chemical shifts influenced by the sulfoxide group.Aromatic protons and an N-H proton are observed.[5]
¹³C NMR Data not explicitly available in searches. The carbonyl carbon and aromatic carbons are key signals. The sulfoxide group will affect the chemical shifts of adjacent carbons.Characteristic signals for the carbonyl carbon and aromatic carbons are present.[4]
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns related to the loss of SO and CO are expected.Molecular ion peak at m/z 151 and fragmentation patterns corresponding to the stable heterocyclic ring are observed.[6]
Infrared (IR) Spectroscopy Characteristic peaks for C=O stretching, S=O stretching, N-H stretching, and aromatic C-H and C=C stretching are anticipated.Key absorptions include those for C=O, N-H, and the aromatic ring.[7]

Experimental Protocols

Synthesis of this compound

A modern and efficient method for the synthesis of this compound is through the selective oxidation of 1,2-benzisothiazol-3(2H)-one.[3]

Method: Selective Oxidation using Selectfluor

This method provides a green and efficient route to the desired 1-oxide with high yields.[3]

Materials:

  • 1,2-benzisothiazol-3(2H)-one

  • Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Aqueous solvent system (e.g., water/acetonitrile mixture)

Procedure:

  • Dissolve 1,2-benzisothiazol-3(2H)-one in the aqueous solvent system in a suitable reaction vessel.

  • Add Selectfluor to the solution. The stoichiometry of Selectfluor may need to be optimized depending on the scale of the reaction.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, the product can be isolated by extraction with an organic solvent.

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Further oxidation of the 1-oxide to the 1,1-dioxide (saccharin) can be achieved using stronger oxidizing agents like hydrogen peroxide in acetic acid.[3]

Analytical Identification

The identification and characterization of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the sulfoxide group. The N-H proton will also be present.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The carbonyl carbon and the aromatic carbons will have characteristic chemical shifts.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion.

  • Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which provides structural information. The fragmentation of the parent compound, 1,2-benzisothiazol-3(2H)-one, has been studied, and a similar approach can be applied to the 1-oxide.

Infrared (IR) Spectroscopy:

  • FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include:

    • C=O stretching (around 1650-1700 cm⁻¹)

    • S=O stretching (around 1050-1100 cm⁻¹)

    • N-H stretching (around 3200-3400 cm⁻¹)

    • Aromatic C-H and C=C stretching vibrations.

Biological Activity and Signaling Pathways

The biological activity of 1,2-benzisothiazol-3(2H)-one (BIT) and its derivatives has been a subject of interest, particularly their antimicrobial properties.[8] The mode of action for isothiazolinones, in general, is believed to involve the reaction with cellular thiols, such as in cysteine-containing enzymes, leading to the disruption of cellular functions.[9][10]

For the parent compound, BIT, its biological activity is attributed to the ability of the S, N, and O groups on the heterocyclic ring to form chemical bonds with the DNA bases of proteins in bacteria, thereby destroying the DNA structure and preventing replication.[11]

Specific studies on the biological activity and signaling pathways of the 1-oxide derivative are less common in the available literature. However, it is plausible that the presence of the sulfoxide group could modulate the reactivity and biological targets of the molecule compared to the parent compound. The altered electronic properties of the sulfoxide may influence its interaction with biological macromolecules.

Further research is needed to elucidate the specific biological targets and signaling pathways affected by this compound.

Diagrams

Oxidation Pathway of 1,2-Benzisothiazol-3(2H)-one

Oxidation_Pathway BIT 1,2-Benzisothiazol-3(2H)-one BIT_oxide This compound BIT->BIT_oxide Selective Oxidation (Selectfluor) BIT_dioxide 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin) BIT_oxide->BIT_dioxide Further Oxidation (H₂O₂/AcOH) Workflow cluster_synthesis Synthesis cluster_identification Identification start 1,2-Benzisothiazol-3(2H)-one reaction Oxidation with Selectfluor start->reaction product Crude this compound reaction->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure this compound purification->final_product nmr NMR (¹H, ¹³C) final_product->nmr ms Mass Spectrometry (HRMS, MS/MS) final_product->ms ir FTIR Spectroscopy final_product->ir

References

physical and chemical properties of 1,2-benzisothiazol-3(2H)-one 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1,2-Benzisothiazol-3(2H)-one 1-oxide

Introduction

This compound is a sulfoxide derivative of the widely used industrial biocide, 1,2-benzisothiazol-3(2H)-one (BIT). As a member of the benzisothiazole class of heterocyclic compounds, it is of significant interest to researchers in medicinal chemistry and materials science. The oxidation state of the sulfur atom in the isothiazole ring plays a crucial role in modifying the electronic properties and, consequently, the chemical and biological activities of the molecule. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The properties of this compound are summarized below. It is important to note that while some experimental data is available for the parent compound, much of the quantitative data for the 1-oxide derivative is based on computational models.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 1-oxo-1,2-benzothiazol-3-onePubChem[1]
Synonyms 1,2-benzisothiazol-3(2H)-one, 1-oxidePubChem[1]
CAS Number 14599-38-3PubChem[1]
Molecular Formula C₇H₅NO₂SPubChem[1]
Molecular Weight 167.19 g/mol PubChem[1]
Exact Mass 167.00410 g/mol PubChem[1]
Appearance Not specified (Parent compound is a solid)
Melting Point No experimental data available
Boiling Point No experimental data available
Solubility No experimental data available
XLogP3-AA (Computed) 0.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Topological Polar Surface Area 65.4 ŲPubChem[1]

Chemical Reactivity and Synthesis

The sulfur atom in the 1,2-benzisothiazol-3(2H)-one core is susceptible to redox transformations.[2] This reactivity is fundamental to the synthesis of the 1-oxide and its further derivatives.

Oxidation Pathways

The controlled oxidation of 1,2-benzisothiazol-3(2H)-one is the primary route to obtaining this compound. The oxidation can proceed in two stages:

  • Formation of the 1-oxide (Sulfoxide): Selective oxidation of the sulfur atom yields the target compound, this compound.[2]

  • Formation of the 1,1-dioxide (Sulfone): Further oxidation of the 1-oxide using stronger oxidizing agents leads to the formation of the corresponding sulfone, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a compound commonly known as saccharin.[2]

Oxidation_Pathway BIT 1,2-Benzisothiazol-3(2H)-one BIT_Oxide This compound (Sulfoxide) BIT->BIT_Oxide Selective Oxidation (e.g., Selectfluor) BIT_Dioxide 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin) BIT_Oxide->BIT_Dioxide Further Oxidation (e.g., H₂O₂ in Acetic Acid)

Caption: Oxidation pathway of 1,2-benzisothiazol-3(2H)-one.

Experimental Protocols

Synthesis of this compound via Selective Oxidation

A modern, metal-free, and efficient method for the synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxides involves the use of Selectfluor as the oxidizing agent in an aqueous medium.[3] This method is noted for its high yields and tolerance to various functional groups.[2][3]

Materials and Reagents:

  • 2-substituted-1,2-benzisothiazol-3(2H)-one (starting material)

  • Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Aqueous solvent (e.g., water)

  • Standard laboratory glassware and stirring equipment

  • Extraction solvents (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting 2-substituted-1,2-benzisothiazol-3(2H)-one in the aqueous solvent.

  • Addition of Oxidant: Add Selectfluor to the solution. The stoichiometry will depend on the specific substrate and desired scale.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 1 hour) under an air atmosphere.[3]

  • Workup: Upon completion of the reaction (monitored by an appropriate technique like TLC or LC-MS), quench the reaction mixture.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. A key advantage of this method is that purification often does not require column chromatography.[3]

  • Characterization: The final product, this compound, is characterized using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve BIT derivative in aqueous media add_oxidant Add Selectfluor dissolve->add_oxidant react Stir at controlled temperature add_oxidant->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Dry and Evaporate Solvent extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of the title compound.

Biological Activity

While the parent compound, 1,2-benzisothiazol-3(2H)-one, and its derivatives are well-documented for their broad-spectrum antimicrobial and biocidal activities, specific biological data for the 1-oxide derivative is not extensively reported in the literature.[4] However, the structural modifications, such as the oxidation state of sulfur, are known to influence bioactivity. For instance, studies on N-substituted derivatives of the parent compound have shown inhibitory activity against enzymes like the Dengue virus NS2B-NS3 protease. Further research is required to elucidate the specific biological roles and potential therapeutic applications of this compound. The 1,1-dioxide derivatives are also known to be inhibitors of human leukocyte elastase (HLE).[5]

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 1,2-Benzisothiazol-3(2H)-one 1-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazol-3(2H)-one scaffold and its derivatives have emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of a 1-oxide moiety to this core structure has been shown to modulate and, in some cases, enhance these activities, making these derivatives a compelling area of research for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of 1,2-benzisothiazol-3(2H)-one 1-oxide derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to support ongoing and future research endeavors.

Quantitative Biological Activity Data

The biological activities of this compound and related derivatives have been quantified against a variety of biological targets. The following tables summarize the inhibitory concentrations (IC50), minimum inhibitory concentrations (MIC), and inhibition constants (Ki) reported in the literature.

Table 1: Anticancer Activity of 1,2-Benzisothiazol-3(2H)-one Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Benzisothiazolone derivative 1Hodgkin's Lymphoma (L428)IC503.3 µg/mL[1]
Benzisothiazolone derivative 2Hodgkin's Lymphoma (L428)IC504.35 µg/mL[1]
Benzisothiazolone derivative 3Hodgkin's Lymphoma (L428)IC5013.8 µg/mL[1]
Substituted bromopyridine acetamide benzothiazole derivativeSKRB-3 (Breast cancer)IC501.2 nM[2]
Substituted bromopyridine acetamide benzothiazole derivativeSW620 (Colon cancer)IC504.3 nM[2]
Substituted bromopyridine acetamide benzothiazole derivativeA549 (Lung cancer)IC5044 nM[2]
Substituted bromopyridine acetamide benzothiazole derivativeHepG2 (Liver cancer)IC5048 nM[2]

Table 2: Antimicrobial Activity of 1,2-Benzisothiazol-3(2H)-one Derivatives

Compound/DerivativeMicrobial StrainActivity MetricValue (mM)Reference
Benzothiazole derivative 16cStaphylococcus aureusMIC0.025[3]
Various benzothiazole derivativesStaphylococcus aureusMIC Range0.025 - 2.609[3]
N-arylalkanoic and N-aryloxyalkanoic acid derivativesGram-positive bacteria-10-20 times more potent than 1,2-benzisothiazolin-3-one[4]

Table 3: Enzyme Inhibition by 1,2-Benzisothiazol-3(2H)-one Derivatives

Compound/DerivativeEnzymeActivity MetricValueReference
Compound 5iCaspase-3IC501.15 nM[5]
N-acyl-substituted derivative 24Caspase-3-Nanomolar potency[6]
N-acyl-substituted derivative 25Caspase-3-Nanomolar potency[6]
WIN 64733Human Leukocyte ElastaseKi14 pM[2]
WIN 63759Human Leukocyte ElastaseKi13 pM[2]
2,4,5-Triphenylisothiazol-3(2H)-one 1,1-dioxide (9l)Human Leukocyte Elastasekobs/[I]2440 M⁻¹s⁻¹[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for key experiments cited in the literature for assessing the biological activity of this compound derivatives.

Synthesis of 2-Substituted-1,2-benzisothiazol-3(2H)-one 1-Oxides

A common method for the synthesis of these derivatives involves the direct oxidation of the corresponding 2-substituted-1,2-benzisothiazol-3(2H)-ones.

Protocol:

  • Reaction Setup: Dissolve the starting 2-substituted-1,2-benzisothiazol-3(2H)-one in a suitable solvent, such as aqueous media.

  • Oxidation: Add a selective oxidizing agent, such as Selectfluor, to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature (approximately 25°C) for a specified time (e.g., 1 hour) in the air.

  • Work-up and Purification: Upon completion, the product can be isolated through standard procedures such as filtration and washing. This method often provides excellent yields and high purity without the need for column chromatography.

Note: Over-oxidation to the 1,1-dioxide can be a challenge. The choice of oxidizing agent and reaction conditions are critical for selective oxidation to the 1-oxide.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 72 hours).[11]

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL MTT) to each well and incubate for 3.5-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) (e.g., 50-150 µL), to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate for approximately 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10][11] The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 1-2 × 10⁸ CFU/mL).

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Caspase-3 Activity

This fluorometric assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.[12][13][14][15]

Protocol:

  • Cell Lysis: Induce apoptosis in cells and prepare cell lysates using a chilled lysis buffer.[12]

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing DTT.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC or DEVD-AFC, to each well.[12][13]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 360-400 nm and an emission wavelength of 460-505 nm.[12] The increase in fluorescence corresponds to the cleavage of the substrate by active caspase-3.

  • Inhibitor Testing: To determine the IC50 of the test compounds, perform the assay in the presence of varying concentrations of the inhibitors.

Signaling Pathways and Mechanisms of Action

The biological effects of 1,2-benzisothiazol-3(2H)-one derivatives are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms

The anticancer activity of these compounds is often attributed to the induction of apoptosis and the inhibition of pro-survival signaling pathways.

  • Mitochondrial Apoptosis Pathway: Several benzothiazole derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[16][17][18][19][20] This process is initiated by an increase in reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential. This, in turn, triggers the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which subsequently activates effector caspases like caspase-3, ultimately leading to apoptosis.[16][20] The activity of Bcl-2 family proteins, which regulate mitochondrial membrane permeability, is also modulated by these compounds.[16]

  • NF-κB Signaling Pathway Inhibition: The transcription factor NF-κB plays a crucial role in promoting cell survival, inflammation, and proliferation in cancer cells. Some benzisothiazolone derivatives have been found to inhibit the NF-κB signaling pathway.[1] This inhibition can occur through the suppression of the p50 and p65 subunits of NF-κB in both the cytoplasm and the nucleus.[1] By inhibiting NF-κB, these compounds can sensitize cancer cells to apoptosis and inhibit cell migration.[1]

Antimicrobial Mechanism of Action

The antimicrobial activity of isothiazolinones, including 1,2-benzisothiazol-3(2H)-one derivatives, is believed to involve the targeting of essential cellular components. A proposed mechanism involves the reaction of the electrophilic sulfur atom in the isothiazolinone ring with nucleophilic residues, such as the thiol groups of cysteine in proteins. This can lead to the inactivation of critical enzymes involved in metabolism and other vital cellular functions, ultimately resulting in microbial cell death.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and pathways related to the biological activity of this compound derivatives.

Synthesis_Workflow cluster_start Starting Material cluster_process Oxidation Process cluster_end Product Isolation Start 2-Substituted- 1,2-benzisothiazol-3(2H)-one Oxidation Selective Oxidation (e.g., Selectfluor in aq. media) Start->Oxidation Dissolution Reaction Stirring at Room Temperature (e.g., 1 hour) Oxidation->Reaction Isolation Filtration and Washing Reaction->Isolation Work-up Product 2-Substituted- This compound Isolation->Product

Caption: A generalized workflow for the synthesis of 2-substituted-1,2-benzisothiazol-3(2H)-one 1-oxides.

MTT_Assay_Workflow Cell_Seeding 1. Seed Cancer Cells in 96-well Plate (Incubate 24h) Compound_Treatment 2. Treat with Derivatives (Incubate 72h) Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Solution (Incubate 4h) Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Remove Medium, Add DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement 5. Measure Absorbance (570-590 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis 6. Determine Cell Viability and IC50 Absorbance_Measurement->Data_Analysis

Caption: Experimental workflow for the MTT cell viability assay.

Mitochondrial_Apoptosis_Pathway cluster_stimulus Inducing Agent cluster_cellular_response Cellular Response cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Activation Cascade BIT_Derivative 1,2-Benzisothiazol-3(2H)-one 1-Oxide Derivative ROS Increased ROS Production BIT_Derivative->ROS Bcl2_Family Modulation of Bcl-2 Family Proteins BIT_Derivative->Bcl2_Family MMP_Loss Loss of Mitochondrial Membrane Potential ROS->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Bcl2_Family->Cytochrome_c Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The mitochondrial (intrinsic) pathway of apoptosis induced by 1,2-benzisothiazol-3(2H)-one derivatives.

Caption: Inhibition of the NF-κB signaling pathway by 1,2-benzisothiazol-3(2H)-one derivatives.

References

In-Depth Technical Guide: Stability and Storage of 1,2-Benzisothiazol-3(2H)-one 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability and recommended storage conditions for 1,2-benzisothiazol-3(2H)-one 1-oxide. This document synthesizes available data on the compound's intrinsic stability, potential degradation pathways, and analytical methodologies for its assessment, aimed at supporting research, development, and formulation activities.

Introduction

This compound is a sulfoxide derivative of the widely used biocide 1,2-benzisothiazol-3(2H)-one (BIT). The introduction of an oxygen atom to the sulfur in the isothiazole ring can significantly alter the molecule's physicochemical properties, including its stability profile. Understanding these characteristics is crucial for ensuring the quality, safety, and efficacy of products and formulations containing this compound. While extensive data is available for the parent compound, BIT, specific information on the 1-oxide derivative is more limited. This guide aims to collate and present the most relevant technical information available to date.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for interpreting its stability behavior.

PropertyValueReference
Molecular Formula C₇H₅NO₂S[1]
Molecular Weight 167.19 g/mol [1]
CAS Number 14599-38-3
Appearance Solid (predicted)
Solubility Data not available
Melting Point Data not available

Stability Profile

The stability of this compound is influenced by various environmental factors, including temperature, humidity, light, and pH. While specific quantitative data for the 1-oxide is scarce, its stability can be inferred from the known behavior of the parent compound and general principles of isothiazolinone chemistry.

General Stability

The parent compound, 1,2-benzisothiazol-3(2H)-one, is reported to be stable under recommended storage conditions.[2][3] It is generally stable over a broad pH range of 4 to 12 and a wide temperature range.[4] However, the sulfur atom in the isothiazole ring is susceptible to both oxidation and reduction, which can lead to the formation of derivatives with altered stability.[5]

Degradation Pathways

The parent compound, BIT, is described as being hydrolytically stable, with a half-life of more than 30 days.[7] The stability of isothiazolinones in aqueous systems can be limited by the presence of nucleophiles, which can lead to the opening of the heterocyclic ring.[7] The influence of the sulfoxide group on the hydrolytic stability of the 1-oxide derivative requires specific investigation.

Exposure to light can be a significant factor in the degradation of isothiazolinones. The photodegradation of BIT has been studied, and it is known to be enhanced in the presence of light.[8][9] The phototransformation of BIT can lead to a variety of degradation products through processes such as isomerization, oxidation, hydroxylation, and hydrolysis.[8] It is plausible that this compound would also be susceptible to photodegradation.

Thermal decomposition of 1,2-benzisothiazol-3(2H)-one can result in the emission of toxic vapors, including oxides of nitrogen and sulfur.[2][10] The thermal stability of the 1-oxide derivative would need to be determined through specific studies, such as thermogravimetric analysis (TGA).

The sulfur atom in the isothiazole ring is susceptible to oxidation.[5] 1,2-benzisothiazol-3(2H)-one can be oxidized to form the corresponding S-oxide (the subject of this guide) and further to the S,S-dioxide (saccharin).[5] This indicates that the 1-oxide itself could be susceptible to further oxidation under strong oxidizing conditions.

The following diagram illustrates the potential oxidative pathway of 1,2-benzisothiazol-3(2H)-one.

OxidationPathway BIT 1,2-Benzisothiazol-3(2H)-one BIT_Oxide This compound BIT->BIT_Oxide Selective Oxidation BIT_Dioxide 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin) BIT_Oxide->BIT_Dioxide Further Oxidation

Caption: Oxidation pathway of 1,2-benzisothiazol-3(2H)-one.

Recommended Storage and Handling Conditions

Based on the general stability of isothiazolinones and standard laboratory practices for chemical reagents, the following storage and handling conditions are recommended for this compound. These recommendations are precautionary in the absence of specific data and should be supplemented with any information provided by the supplier.

ConditionRecommendationRationale
Temperature Store in a cool, dry place.To minimize thermal degradation.
Light Protect from light. Store in an opaque or amber container.To prevent photolytic degradation.
Atmosphere Store under an inert atmosphere if possible.To prevent oxidative degradation. Some related compounds are noted to be air-sensitive.[11]
Container Keep container tightly closed.To prevent moisture ingress and contamination.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and reducing agents.[10]To prevent chemical reactions that could lead to degradation.

Experimental Protocols for Stability Assessment

A robust assessment of the stability of this compound requires well-defined experimental protocols. The following outlines a general approach based on established guidelines for stability testing of chemical substances.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the degradation pathways.[6]

Experimental Workflow for Forced Degradation Studies:

ForcedDegradationWorkflow cluster_conditions Stress Conditions cluster_analysis Analysis Acidic Hydrolysis Acidic Hydrolysis LC-MS/MS LC-MS/MS Analysis Acidic Hydrolysis->LC-MS/MS Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->LC-MS/MS Oxidative Degradation Oxidative Degradation Oxidative Degradation->LC-MS/MS Thermal Degradation Thermal Degradation Thermal Degradation->LC-MS/MS Photolytic Degradation Photolytic Degradation Photolytic Degradation->LC-MS/MS Impurity Profiling Impurity Profiling LC-MS/MS->Impurity Profiling Structure Elucidation Structure Elucidation Impurity Profiling->Structure Elucidation Sample Preparation Sample Preparation Sample Preparation->Acidic Hydrolysis Sample Preparation->Basic Hydrolysis Sample Preparation->Oxidative Degradation Sample Preparation->Thermal Degradation Sample Preparation->Photolytic Degradation

Caption: Workflow for forced degradation studies.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Treat the sample with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at room temperature and elevated temperatures.

    • Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat the solid sample and a solution of the sample at elevated temperatures.

    • Photolytic Degradation: Expose the sample to UV and visible light.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS), to separate and identify the parent compound and any degradation products.[12]

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the substance.

Methodology:

  • Storage: Store multiple batches of the substance in the proposed packaging at controlled temperature and humidity (e.g., 25°C/60% RH and accelerated conditions such as 40°C/75% RH).

  • Testing: Test the samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) for key quality attributes, including appearance, assay, and degradation products.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. While specific stability data for this compound is limited, this guide provides a framework for its handling, storage, and stability assessment based on the known chemistry of isothiazolinones and established scientific principles. It is imperative that researchers conduct specific stability studies under their intended conditions of use to ensure the integrity of their work. Further research into the degradation pathways and kinetics of this compound is warranted to fill the existing knowledge gaps.

References

The Chemistry of 1,2-Benzisothiazol-3(2H)-one 1-oxide: A Core Scaffold for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazol-3(2H)-one core structure, a fusion of a benzene and a thiazole ring, has long been recognized for its utility as an industrial biocide. However, the oxidation of its sulfur atom to the sulfoxide level, yielding 1,2-benzisothiazol-3(2H)-one 1-oxide, unlocks a diverse range of biological activities, positioning this scaffold as a privileged starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and biological applications of this compound and its derivatives, with a focus on data-driven insights and detailed experimental methodologies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent 1,2-benzisothiazol-3(2H)-one (BIT) and its 1-oxide derivative is crucial for their application in medicinal chemistry and materials science. The introduction of the oxygen atom at the sulfur center notably alters the electronic and steric characteristics of the molecule.

Property1,2-Benzisothiazol-3(2H)-oneThis compound
Molecular Formula C₇H₅NOSC₇H₅NO₂S
Molecular Weight 151.19 g/mol [1]167.19 g/mol
Melting Point 154-158 °C[2]Not available
XLogP3 1.3[1]0.4
CAS Number 2634-33-5[1]14599-38-3

Synthesis of the this compound Scaffold

The primary route to 1,2-benzisothiazol-3(2H)-one 1-oxides is through the selective oxidation of the corresponding 1,2-benzisothiazol-3(2H)-one precursors. While traditional oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) can be employed, they often suffer from a lack of selectivity, leading to over-oxidation to the 1,1-dioxide (saccharin) derivative.[3] Recent advancements have focused on greener and more efficient methods.

A notable modern approach involves a metal-free, Selectfluor-mediated selective oxidation in aqueous media.[3][4][5] This method offers high yields, a broad tolerance of functional groups, and avoids the need for column chromatography for purification.[3][4][5]

Key Synthetic Pathways

Synthesis cluster_0 Synthesis of 1,2-Benzisothiazol-3(2H)-one (BIT) cluster_1 Oxidation to 1-Oxide 2-Mercaptobenzamide 2-Mercaptobenzamide BIT 1,2-Benzisothiazol-3(2H)-one 2-Mercaptobenzamide->BIT Cu(I)-catalyzed intramolecular N-S bond formation BIT_ox 1,2-Benzisothiazol-3(2H)-one BIT_1_oxide This compound BIT_ox->BIT_1_oxide Selectfluor, H2O/DMF Reactivity cluster_N N-Substitution cluster_Aromatic Aromatic Substitution BIT_1_oxide This compound N_substituted N-Substituted Derivatives BIT_1_oxide->N_substituted Alkylation/Acylation Aromatic_substituted Aromatically Substituted Derivatives BIT_1_oxide->Aromatic_substituted Electrophilic/Nucleophilic Aromatic Substitution EnzymeInhibition Inhibitor 1,2-Benzisothiazol-3(2H)-one 1-oxide Derivative Enzyme Target Enzyme (e.g., Caspase-3, HIV-RT) Inhibitor->Enzyme Inhibition Product Biological Effect (e.g., Apoptosis, Viral Replication) Enzyme->Product Catalysis

References

An In-depth Technical Guide on the Solubility of 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin) in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "1,2-benzisothiazol-3(2H)-one 1-oxide" did not yield relevant solubility data, suggesting it is a rare compound or a possible misnomer. This guide focuses on the closely related, widely studied, and structurally similar compound 1,2-benzisothiazol-3(2H)-one 1,1-dioxide , commonly known as Saccharin (CAS No: 81-07-2) . The methodologies and data presented are pertinent to saccharin and its common salts.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the solubility of saccharin in various organic solvents. The document outlines quantitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property influencing its bioavailability, formulation, and delivery. Saccharin, being a weak acid, exhibits varying solubility depending on the solvent and its form (acid or salt). The following tables summarize the available quantitative solubility data for acid saccharin and its salts in different solvents.

Table 1: Solubility of Acid Saccharin in Various Solvents

SolventTemperature (°C)Solubility (g / 100 g Solvent)Solubility (g / 100 mL Solvent)Reference
Water200.2~0.34 (1g in 290mL)[1]
Water25-~0.4 (1g in 250mL)
Boiling Water100-~4.0 (1g in 25mL)
Ethanol254.1~3.2 (1g in 31mL)[1]
Acetone--~8.3 (1g in 12mL)[2]
Glycerol-0.4~2.0 (1g in 50mL)[1][2]
Propylene Glycol252.6-[1]
Chloroform--Slightly Soluble[2]
Diethyl Ether--Slightly Soluble[2]
Amyl Acetate--Soluble[2]
Ethyl Acetate--Soluble[2]
Benzene--Slightly Soluble[2]

Note: Conversions from "g in mL" to " g/100g " are approximate and depend on solvent density. Data is harmonized for clarity.

Table 2: Solubility of Saccharin Salts in Aqueous and Organic Solvents at 25°C

SolventFormSolubility (g / 100 g Solvent)Reference
WaterSodium Saccharin~100[1]
WaterCalcium Saccharin~37[1]
Propylene GlycolSodium Saccharin44.7[1]
Propylene GlycolCalcium Saccharin35.1[1]
GlycerinSodium Saccharin55.8[1]
GlycerinCalcium Saccharin10.6[1]
20.7% (w/w) Aqueous EthanolSodium Saccharin87.3[1]
20.7% (w/w) Aqueous EthanolCalcium Saccharin58.6[1]
92.5% (w/w) Aqueous EthanolSodium Saccharin2.6[1]
92.5% (w/w) Aqueous EthanolCalcium Saccharin30.5[1]

Experimental Protocols for Solubility Determination

The determination of thermodynamic or equilibrium solubility is crucial for biopharmaceutical characterization.[3] The most reliable and widely accepted method for this purpose is the Saturation Shake-Flask Method .[4][5]

2.1 The Saturation Shake-Flask Method

This method measures the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[6] The protocol involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Core Steps:

  • Preparation : An excess amount of the solid compound (solute) is added to a flask containing the solvent of interest.[4] Adding sufficient excess is critical to ensure a suspension is formed and equilibrium can be reached.[4]

  • Equilibration : The flask is sealed and placed in a mechanical agitator, such as an orbital shaker, set to a constant temperature (e.g., 25°C or 37°C).[5] The suspension is agitated for a predetermined period (often 24-72 hours) to ensure that the solution has reached equilibrium, where the rate of dissolution equals the rate of precipitation.[3]

  • Phase Separation : After equilibration, the undissolved solid must be separated from the saturated solution.[3] This is typically achieved through centrifugation or filtration using a fine-pore filter that does not adsorb the solute.[3]

  • Sampling and Dilution : An aliquot of the clear supernatant is carefully sampled. If necessary, the sample is diluted with the solvent to bring the concentration within the quantifiable range of the analytical method.[3]

  • Analysis : The concentration of the dissolved compound in the sample is determined using a validated analytical technique.[5] High-Performance Liquid Chromatography (HPLC) is commonly used as it can separate the analyte from impurities and degradation products.[4] Other methods include UV-Vis spectrophotometry.[7]

  • Data Reporting : The solubility is reported in units such as mg/mL or g/100mL at the specified temperature. For ionizable compounds like saccharin, this process should be repeated at various pH values to generate a pH-solubility profile.[4]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Saturation Shake-Flask method for determining equilibrium solubility.

G prep 1. Preparation prep_desc Add excess solid solute to solvent in a sealed flask. prep->prep_desc equil 2. Equilibration prep->equil equil_desc Agitate suspension at constant temperature (e.g., 24-72h) to reach equilibrium. equil->equil_desc sep 3. Phase Separation equil->sep sep_desc Separate solid and liquid phases via centrifugation or filtration. sep->sep_desc samp 4. Sampling & Dilution sep->samp samp_desc Carefully withdraw an aliquot of the clear supernatant. Dilute if necessary. samp->samp_desc analysis 5. Analysis samp->analysis analysis_desc Determine solute concentration using a validated method (e.g., HPLC, UV-Vis). analysis->analysis_desc report 6. Report Results analysis->report

Caption: Workflow for the Saturation Shake-Flask Solubility Method.

References

Methodological & Application

Application Notes and Protocols: 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin, in organic synthesis. Saccharin is a versatile and readily available starting material and catalyst for a variety of organic transformations, making it a valuable tool in medicinal chemistry and drug development.

Introduction

Saccharin is a well-known artificial sweetener, but its utility extends far beyond the food industry. In organic synthesis, its unique chemical structure, featuring an acidic N-H proton and a reactive lactam functionality, allows for diverse applications. Saccharin and its derivatives can be employed as catalysts, reagents for functional group introduction, and as a scaffold for the synthesis of novel bioactive molecules. This document will explore several key applications, providing quantitative data and detailed experimental procedures.

Key Applications and Quantitative Data

The following tables summarize the use of saccharin and its derivatives in various organic reactions, providing key quantitative data for easy comparison.

Table 1: N-Alkylation of Saccharin
Alkylating AgentBaseSolventTemperature (°C)TimeYield (%)Reference
Iodoethane-DMFRT-Major product N-ethylsaccharin[1][2][3]
Various alkyl halidesK₂CO₃DMF100-14015 min - 3 h70-95[4]
Allyl chloride-DMFReflux4 h90[5]
Table 2: Synthesis and Application of N-Bromosaccharin
Reaction TypeSubstrateSolventConditionsTimeYield (%)Reference
Synthesis Sodium Saccharin, KBr, Oxone®WaterRT24 h64[6]
Oxidation of Thiols ThiophenolDichloromethaneMicrowave1-2 min95-98[7][8]
Regeneration of Carbonyls BenzaldoximeCH₂Cl₂/H₂OMicrowave2 min95[7][9]
Bromination of Phenols Phenol-H₃PW₁₂O₄₀ catalyst-High[7]
Table 3: Saccharin as a Catalyst in Multicomponent Reactions

| Reaction | Aldehyde | β-Ketoester/Diketone | Amine/Urea | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | --- | | Biginelli Reaction | Benzaldehyde | Ethyl acetoacetate | Urea | 10 mol% | Solvent-free | 100°C | 15 min | 95 |[10] | | Paal-Knorr Pyrrole Synthesis | - | 2,5-Hexanedione | Aniline | 10 mol% | Solvent-free | 110-115°C | 5 min | 98 |[11] |

Table 4: Synthesis of Saccharin-1,2,3-triazole Conjugates via CuAAC
AlkyneAzideCatalyst SystemSolventTemperature (°C)TimeYield (%)Reference
N-t-butyl-protected 6-ethynylsaccharinVarious azidesCuSO₄·5H₂O, Sodium Ascorbate1:1 t-BuOH:water45-502 h - overnight60-95[12][13]
Allyl saccharinn-heptyl azide-DMFRefluxovernight-[5]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Saccharin

This protocol describes a general method for the N-alkylation of saccharin using microwave irradiation.

Materials:

  • Substituted saccharin (1 mmol)

  • Alkyl halide (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a microwave reactor vessel, combine the substituted saccharin, alkyl halide, and potassium carbonate.

  • Add DMF to the reaction mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 15 minutes.

  • After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: For sodium saccharin, the use of K₂CO₃ is not necessary.[4]

experimental_workflow_N_alkylation start Start reactants Combine Saccharin, Alkyl Halide, K₂CO₃ in DMF start->reactants microwave Microwave Irradiation (100°C, 15 min) reactants->microwave workup Aqueous Workup & Extraction microwave->workup purification Column Chromatography workup->purification product N-Alkylated Saccharin purification->product

Figure 1: Experimental workflow for the N-alkylation of saccharin.

Protocol 2: Synthesis of N-Bromosaccharin

This protocol details a green and safe method for the preparation of N-bromosaccharin.[6]

Materials:

  • Sodium saccharin (10.25 g, 50 mmol)

  • Potassium bromide (KBr) (6.00 g, 50 mmol)

  • Sodium carbonate (Na₂CO₃) (2.65 g, 25 mmol)

  • Oxone® (30.75 g, 50 mmol)

  • Water

Procedure:

  • In a flask, dissolve sodium saccharin, potassium bromide, and sodium carbonate in 250 mL of water with stirring.

  • In a separate beaker, prepare a solution of Oxone® (30.75 g) in 30 mL of water.

  • Cool the saccharin salt solution to 0°C in an ice bath.

  • Slowly add the Oxone® solution to the cooled saccharin salt solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. A precipitate will form.

  • Filter the solid product, wash with cold water, and dry to obtain pure N-bromosaccharin. The reported yield is 64%.[6]

synthesis_N_bromosaccharin cluster_reactants Reactants cluster_process Process saccharin_na Sodium Saccharin dissolve Dissolve in Water saccharin_na->dissolve kbr KBr kbr->dissolve na2co3 Na₂CO₃ na2co3->dissolve oxone Oxone® add_oxone Add Oxone® Solution oxone->add_oxone cool Cool to 0°C dissolve->cool cool->add_oxone stir Stir at RT for 24h add_oxone->stir filter_wash Filter and Wash stir->filter_wash product N-Bromosaccharin filter_wash->product

Figure 2: Synthesis workflow for N-bromosaccharin.

Protocol 3: General Procedure for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the synthesis of saccharin-1,2,3-triazole conjugates.[12]

Materials:

  • Saccharin-alkyne derivative (1.0 equiv)

  • Azide (1.0 equiv)

  • Sodium ascorbate (0.4 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.2 equiv)

  • tert-Butanol/Water (1:1, 6–10 mL)

Procedure:

  • Prepare a mixture of the saccharin-alkyne derivative and the azide in a 1:1 t-butanol/water solution.

  • To this mixture, add a solution of sodium ascorbate in water.

  • Then, add a solution of CuSO₄·5H₂O in water.

  • Stir the resulting suspension vigorously at 45-50°C for the specified time (typically 2 hours to overnight).

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired saccharin-1,2,3-triazole conjugate.

pathway_CuAAC saccharin_alkyne Saccharin-Alkyne product Saccharin-1,2,3-triazole Conjugate saccharin_alkyne->product + azide R-N₃ azide->product + catalyst CuSO₄·5H₂O Sodium Ascorbate catalyst->product t-BuOH/H₂O 45-50°C

Figure 3: Reaction pathway for CuAAC synthesis of saccharin-triazoles.

Protocol 4: Synthesis of Piroxicam Derivatives from Saccharin

This protocol outlines a multi-step synthesis of piroxicam derivatives starting from saccharin.[14]

Step 1: Alkylation of Saccharin

  • Alkylate saccharin with 2-bromo-4'-fluoroacetophenone in DMF with a small amount of triethylamine at room temperature to obtain compound 2 (yield 94%).

Step 2: Rearrangement

  • Dissolve 3 mmol of compound 2 in 7.5 mL of sodium ethoxide solution (prepared from 0.17 g of Na in 7.5 mL of anhydrous EtOH) at 40°C.

  • Stir and heat the mixture to 55-60°C for 5-10 minutes.

  • Rapidly cool the mixture to 25°C and add 7.5 mL of 9% HCl.

  • Filter the precipitated product, wash with cold water, dry, and purify by crystallization from EtOH to give compound 3 (yield 81%).

Step 3: N-Alkylation with Piperazine Derivatives

  • To a stirred mixture of 5 mmol of compound 3 in 20 mL of anhydrous EtOH, add 5 mL of sodium ethoxide solution.

  • Add 5 mmol of the corresponding 1-(chloroalkyl/acyl)-4-arylpiperazine.

  • Reflux the mixture with stirring for 10-12 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • Filter the precipitate, wash with water, and purify by crystallization from an appropriate solvent to yield the final piroxicam derivative.

logical_relationship_piroxicam_synthesis saccharin Saccharin step1 Alkylation with 2-bromo-4'-fluoroacetophenone saccharin->step1 intermediate2 Compound 2 step1->intermediate2 step2 Rearrangement with Sodium Ethoxide intermediate2->step2 intermediate3 Compound 3 step2->intermediate3 step3 N-Alkylation with Piperazine Derivative intermediate3->step3 piroxicam_derivative Piroxicam Derivative step3->piroxicam_derivative

Figure 4: Logical relationship in the multi-step synthesis of piroxicam derivatives.

Conclusion

1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) is a cost-effective and versatile building block in organic synthesis. Its derivatives serve as important reagents and catalysts, and the saccharin scaffold is a valuable starting point for the synthesis of medicinally relevant compounds. The protocols and data presented here provide a foundation for researchers to explore the diverse applications of this readily available compound in their synthetic endeavors.

References

Applications of 1,2-Benzisothiazol-3(2H)-one 1-Oxide and its Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-benzisothiazol-3(2H)-one scaffold and its oxidized derivatives, particularly 1,2-benzisothiazol-3(2H)-one 1-oxide, have emerged as versatile pharmacophores in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. Their unique structural features allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound and its derivatives in various therapeutic areas.

Application Notes

The this compound core has been successfully incorporated into molecules targeting a range of biological processes, from apoptosis to inflammation and viral replication.

Caspase-3 Inhibition for Apoptosis-Related Diseases

Derivatives of 1,2-benzisothiazol-3(2H)-one are potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic pathway.[1][2] Dysregulation of apoptosis is implicated in various diseases, including neurodegenerative disorders and cancer.[2] By inhibiting caspase-3, these compounds can modulate programmed cell death, offering a promising therapeutic strategy. Several analogues have demonstrated inhibitory concentrations (IC50) in the nanomolar range, highlighting their potential for medical applications in conditions with excessive apoptosis.[2]

Anti-inflammatory Agents via COX-2 Inhibition

The 1,1-dioxide derivatives of 1,2-benzisothiazol-3(2H)-one, also known as saccharin derivatives, have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Antiviral Activity against Dengue Virus

N-substituted 1,2-benzisothiazol-3(2H)-one derivatives have shown inhibitory activity against the Dengue virus (DENV) NS2B-NS3 protease, an enzyme crucial for viral replication. This makes them promising leads for the development of direct-acting antiviral agents against this significant mosquito-borne pathogen.

Human Leukocyte Elastase (HLE) Inhibition

Certain N,N'-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides have been identified as inhibitors of human leukocyte elastase (HLE). HLE is a serine protease involved in the degradation of extracellular matrix proteins and has been implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Quantitative Data

The following tables summarize the reported biological activities of various 1,2-benzisothiazol-3(2H)-one derivatives.

Table 1: Caspase-3 Inhibitory Activity

CompoundTargetIC50 (nM)Reference
Analogue 6bCaspase-3-[3]
Analogue 6rCaspase-3-[3]
Analogue 6sCaspase-3-[3]
Analogue 6wCaspase-3-[3]
Compound 5iCaspase-31.15[4]

Table 2: Antiviral Activity

CompoundTargetIC50 (µM)Reference
2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-oneDENV2 NS2B-NS3 Protease-[5]
2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-oneDENV2 NS2B-NS3 Protease-[5]
Compound 7nDENV2 NS2B-NS3 Protease3.75 ± 0.06[5]
Compound 7nWNV NS2B-NS3 Protease4.22 ± 0.07[5]

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a metal-free and selective oxidation of 1,2-benzisothiazol-3(2H)-ones to their corresponding 1-oxides using Selectfluor.[1][6]

Materials:

  • Substituted 1,2-benzisothiazol-3(2H)-one (0.2 mmol)

  • Selectfluor (0.2 - 0.4 mmol, depending on the substrate)[1]

  • H2O/DMF (2.0 mL, v/v = 9:1)[1]

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the substituted 1,2-benzisothiazol-3(2H)-one (0.2 mmol) in H2O/DMF (2.0 mL, v/v = 9:1), add Selectfluor (1.0 - 2.0 equivalents).[1]

  • Stir the reaction mixture at room temperature (25 °C) for 1 hour in the air.[1]

  • Upon completion of the reaction (monitored by TLC), the product can be isolated. Purification of the benzoisothiazol-3-one-1-oxides often does not require column chromatography.[1][6]

  • For gram-scale reactions, slight modifications to the conditions may be necessary to achieve high yields without column chromatography.[1]

Biological Assays

This protocol is adapted from commercially available caspase-3 assay kits and relevant literature.[3][7]

Materials:

  • Cell lysate containing active caspase-3 or purified recombinant caspase-3

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Caspase-3 substrate: Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation = 360 nm, Emission = 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Cell lysate or purified caspase-3

    • Test compound dilution (or vehicle control)

  • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the caspase-3 substrate Ac-DEVD-AMC to each well.

  • Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C using a microplate reader.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

This protocol is a general guideline based on commercially available COX-2 inhibitor screening kits.

Materials:

  • Human recombinant COX-2 enzyme

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that detects prostaglandin G2)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation = 535 nm, Emission = 587 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in COX Assay Buffer.

  • In a 96-well black microplate, prepare a reaction mix containing COX Assay Buffer, COX Probe, COX Cofactor, and COX-2 enzyme.

  • Add the test compound dilutions to the appropriate wells. Include a vehicle control and a known COX-2 inhibitor as a positive control.

  • Initiate the reaction by adding Arachidonic Acid to all wells.

  • Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.

  • Calculate the slope of the linear range of the fluorescence versus time plot for all samples.

  • Determine the percent inhibition for each test compound concentration and calculate the IC50 value.

This protocol is based on established methods for screening DENV protease inhibitors.[1]

Materials:

  • Recombinant DENV-2 NS2B-NS3 protease

  • Test compounds dissolved in DMSO

  • Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation = 360 nm, Emission = 440 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 96-well black microplate, add the DENV-2 NS2B-NS3 protease and the test compound dilutions.

  • Incubate at room temperature for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic peptide substrate.

  • Monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities and determine the percent inhibition for each compound concentration to calculate the IC50 value.

This protocol is a general procedure for assessing HLE inhibition.[4]

Materials:

  • Human Leukocyte Elastase (HLE)

  • Test compounds dissolved in a suitable solvent

  • Fluorogenic substrate for HLE (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation = 380 nm, Emission = 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 96-well black microplate, add HLE and the test compound dilutions.

  • Pre-incubate the enzyme and inhibitors at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity over time.

  • Calculate the reaction rates and determine the percent inhibition for each compound concentration to derive the IC50 value.

Visualizations

Signaling Pathway

apoptosis_pathway extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 extrinsic->caspase8 activates intrinsic Intrinsic Pathway (Mitochondrial Stress) caspase9 Caspase-9 intrinsic->caspase9 activates caspase3 Caspase-3 (Executioner) caspase8->caspase3 activates caspase9->caspase3 activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis leads to inhibitor 1,2-Benzisothiazol-3(2H)-one 1-Oxide Derivatives inhibitor->caspase3 inhibits

Caption: Caspase-3 mediated apoptosis pathway and inhibition.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Assay synthesis_start 1. Start with 1,2-Benzisothiazol-3(2H)-one oxidation 2. Selective Oxidation (e.g., with Selectfluor) synthesis_start->oxidation product 3. 1,2-Benzisothiazol-3(2H)-one 1-Oxide Derivative oxidation->product assay_prep 4. Prepare Assay Plate (Enzyme, Buffer, Compound) product->assay_prep reaction_init 5. Initiate Reaction (Add Substrate) assay_prep->reaction_init data_acq 6. Data Acquisition (e.g., Fluorescence Reading) reaction_init->data_acq data_analysis 7. Data Analysis (Calculate IC50) data_acq->data_analysis

References

Application Notes and Protocols: Synthesis of 1,2-Benzisothiazol-3(2H)-one 1-oxides

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Oxidation of 1,2-Benzisothiazol-3(2H)-ones to 1,2-Benzisothiazol-3(2H)-one 1-oxides

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Benzisothiazol-3(2H)-one 1-oxides are a class of heterocyclic compounds that have garnered interest due to their potential biological activities, including antifungal, anxiolytic, and psychotropic properties.[1] They are the N-oxide derivatives of 1,2-benzisothiazol-3(2H)-ones. It is important to clarify that 1,2-benzisothiazol-3(2H)-one 1-oxide is typically the product of an oxidation reaction, rather than a reagent used to form N-oxides in other compounds. The synthesis of these N-oxides is most commonly achieved through the direct oxidation of the corresponding 1,2-benzisothiazol-3(2H)-one precursor.[1] This document provides detailed application notes and protocols for the synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxides.

Synthesis of 1,2-Benzisothiazol-3(2H)-one 1-oxides

The primary route for the synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxides is the selective oxidation of the sulfur atom in the 1,2-benzisothiazol-3(2H)-one scaffold. A variety of oxidizing agents have been employed for this transformation, with recent methods focusing on greener and more efficient protocols.

A noteworthy modern approach involves the use of Selectfluor as an oxidant in an aqueous medium.[1][2] This method offers several advantages, including high yields, tolerance to various functional groups, metal-free reaction conditions, and simplified purification that does not require column chromatography.[2] Traditional methods have utilized peroxides such as hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[1]

The general transformation is depicted in the workflow below:

G cluster_start Starting Material cluster_reagent Oxidizing Agent cluster_product Product Start 1,2-Benzisothiazol-3(2H)-one Product This compound Start->Product Oxidation Reagent e.g., Selectfluor, H₂O₂, m-CPBA G A 1,2-Benzisothiazol- 3(2H)-one B 1,2-Benzisothiazol- 3(2H)-one 1-oxide A->B First Oxidation (e.g., Selectfluor) C 1,2-Benzisothiazol- 3(2H)-one 1,1-dioxide (Saccharin) B->C Second Oxidation (e.g., m-CPBA)

References

Application Notes and Protocols: Selective Oxidation of 1,2-Benzisothiazol-3(2H)-ones to 1,2-Benzisothiazol-3(2H)-one 1-Oxides Using Selectfluor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of 1,2-benzisothiazol-3(2H)-ones to their corresponding 1-oxides is a critical transformation in the synthesis of various biologically active compounds.[1] These 1-oxide derivatives have garnered significant attention for their potential antifungal, anxiolytic, and psychotropic activities.[1] Traditional oxidation methods often rely on unstable peroxides (e.g., H₂O₂ and m-CPBA) or toxic halogenated reagents, which necessitate stringent control of reaction conditions and often result in moderate yields and the use of large quantities of organic solvents.[1]

This document outlines a novel, metal-free, and efficient protocol for the selective oxidation of 1,2-benzisothiazol-3(2H)-ones using Selectfluor™ as the oxidant in an aqueous medium.[1][2][3] This method offers several advantages, including high yields, excellent functional group tolerance, and a simplified purification process that does not require column chromatography.[1][2][3] Furthermore, this "green" chemistry approach utilizes water as a sustainable solvent.[1]

Principle

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a versatile and commercially available electrophilic fluorinating agent that also functions as a powerful oxidant.[1][4] In this application, Selectfluor™ mediates the selective oxidation of the sulfur atom in the 1,2-benzisothiazol-3(2H)-one ring system to a sulfoxide, yielding the desired 1,2-benzisothiazol-3(2H)-one 1-oxide. The reaction proceeds efficiently in an aqueous solvent system at room temperature.[1]

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 1,2-Benzisothiazol-3(2H)-one 1-Oxides

A detailed experimental procedure for the selective oxidation of N-substituted 1,2-benzisothiazol-3(2H)-ones is provided below.[1]

Materials:

  • N-substituted 1,2-benzisothiazol-3(2H)-one (1.0 equiv)

  • Selectfluor™ (1.0 equiv)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 25 mL reaction tube

  • Magnetic stirrer

Procedure:

  • To a 25 mL reaction tube, add the N-substituted 1,2-benzisothiazol-3(2H)-one (0.2 mmol, 1.0 equiv).

  • Add Selectfluor™ (70.85 mg, 0.2 mmol, 1.0 equiv).

  • Add DMF (0.2 mL) and H₂O (1.8 mL) to create a 9:1 H₂O/DMF solvent mixture.

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 1 hour in the presence of air.

  • Upon completion of the reaction (monitored by TLC), add ethyl acetate (5 mL).

  • Transfer the mixture to a separatory funnel and wash the organic phase sequentially with H₂O (2 x 5 mL) and brine (5 mL).

  • Dry the organic phase over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to yield the N-substituted this compound.

Data Presentation

The following table summarizes the results for the selective oxidation of various N-substituted 1,2-benzisothiazol-3(2H)-ones using the general protocol.

EntrySubstrate (N-substituent)Selectfluor™ (equiv)Yield (%)
1Butyl1.092
2Propyl1.091
3Ethyl1.093
4Methyl1.090
5Benzyl1.095
6Phenyl2.090
74-Methylphenyl2.092
84-Methoxyphenyl2.094
94-Fluorophenyl2.089
104-Chlorophenyl2.088
114-Bromophenyl2.087
12H2.090

Reaction conditions: Substrate (0.2 mmol), Selectfluor™, H₂O/DMF (2.0 mL, v/v = 9:1), room temperature (25 °C), 1 h, air. Isolated yields.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the selective oxidation of 1,2-benzisothiazol-3(2H)-ones using Selectfluor™.

experimental_workflow sub 1,2-Benzisothiazol-3(2H)-one (0.2 mmol) reac Reaction (25 °C, 1 h, Air) sub->reac sel Selectfluor (0.2 mmol) sel->reac sol H2O/DMF (9:1) (2.0 mL) sol->reac workup Work-up reac->workup ext EtOAc Extraction workup->ext Addition of EtOAc wash Wash (H2O, Brine) ext->wash dry Dry (Na2SO4) wash->dry conc Concentration dry->conc prod This compound conc->prod

Caption: General experimental workflow for the selective oxidation.

Proposed Reaction Pathway

The diagram below outlines the proposed logical relationship in the selective oxidation process.

reaction_pathway start 1,2-Benzisothiazol-3(2H)-one product This compound start->product Selective Oxidation oxidant Selectfluor oxidant->product

Caption: Proposed reaction pathway for the selective oxidation.

References

Synthesis of Saccharin Derivatives from 1,2-Benzisothiazol-3(2H)-one 1-Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of saccharin and its derivatives, commencing from 1,2-benzisothiazol-3(2H)-one 1-oxide. The methodologies outlined herein are based on a novel, efficient, and environmentally friendly oxidation process.

Introduction

Saccharin, a well-established artificial sweetener, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of these compounds often involves the oxidation of the sulfur atom in the 1,2-benzisothiazol-3(2H)-one core. This document focuses on a modern synthetic approach that utilizes a two-step oxidation process, starting from various N-substituted 1,2-benzisothiazol-3(2H)-ones to first generate the corresponding 1-oxides, which are then further oxidized to the final 1,1-dioxides (saccharin derivatives). This method offers high yields and employs greener reaction conditions compared to traditional methods.

Synthetic Pathway Overview

The synthesis proceeds in two key oxidation steps. The first is the selective oxidation of a 1,2-benzisothiazol-3(2H)-one derivative to its corresponding 1-oxide, followed by a second oxidation to yield the 1,1-dioxide (saccharin derivative).

Synthesis_Pathway start 1,2-Benzisothiazol-3(2H)-one (or N-substituted derivative) intermediate This compound start->intermediate Step 1: Selective Oxidation (e.g., Selectfluor) product Saccharin Derivative (1,1-Dioxide) intermediate->product Step 2: Oxidation (e.g., m-CPBA)

Caption: General two-step oxidation pathway for the synthesis of saccharin derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Benzisothiazol-3(2H)-one 1-Oxides

This protocol details the selective oxidation of N-substituted 1,2-benzisothiazol-3(2H)-ones to their corresponding 1-oxides using Selectfluor in an aqueous medium.[1][2][3]

Materials:

  • N-substituted 1,2-benzisothiazol-3(2H)-one (starting material)

  • Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl acetate

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add the N-substituted 1,2-benzisothiazol-3(2H)-one (0.2 mmol, 1.0 equiv.).

  • Add Selectfluor (0.2-0.4 mmol, 1.0-2.0 equiv., see Table 1 for specific examples).

  • Add a solvent mixture of deionized water and DMF (e.g., 2.0 mL with a v/v ratio of 9:1).[1][2]

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 1 hour in air.[1][2]

  • Upon completion of the reaction (monitored by TLC), add ethyl acetate (10 mL) to the reaction mixture.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary, although this method often yields products that do not require chromatographic purification.[1][2]

Protocol 2: One-Pot Synthesis of Saccharin Derivatives from N-Substituted 1,2-Benzisothiazol-3(2H)-ones

This protocol describes a one-pot, sequential double oxidation to synthesize saccharin derivatives directly from N-substituted 1,2-benzisothiazol-3(2H)-ones.[2]

Materials:

  • N-substituted 1,2-benzisothiazol-3(2H)-one (starting material)

  • Selectfluor

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl acetate

  • Sodium hydroxide (aqueous solution, 10 wt%)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, combine the N-substituted 1,2-benzisothiazol-3(2H)-one (0.2 mmol), Selectfluor (70.85 mg, 0.2 mmol), DMF (0.2 mL), and deionized water (1.8 mL).[2]

  • Stir the mixture vigorously at room temperature for 1 hour.[2]

  • To the same reaction vessel, add m-CPBA (103.54 mg, 0.6 mmol) and continue to stir vigorously at room temperature for 6 hours.[2]

  • After the reaction is complete, add ethyl acetate (5 mL).[2]

  • Wash the organic phase with a 10 wt% aqueous solution of sodium hydroxide, followed by water (2 x 5 mL) and brine (5 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the saccharin derivative.[2]

Data Presentation

The following table summarizes the yields of various N-substituted 1,2-benzisothiazol-3(2H)-one 1-oxides synthesized using Protocol 1.

Table 1: Synthesis of N-Substituted 1,2-Benzisothiazol-3(2H)-one 1-Oxides [1][2]

EntryN-Substituent (R)Starting MaterialProductSelectfluor (equiv.)Yield (%)
1n-Butyl2-n-Butyl-1,2-benzisothiazol-3(2H)-one2-n-Butyl-1,2-benzisothiazol-3(2H)-one 1-oxide1.095
2Benzyl2-Benzyl-1,2-benzisothiazol-3(2H)-one2-Benzyl-1,2-benzisothiazol-3(2H)-one 1-oxide1.096
3Phenyl2-Phenyl-1,2-benzisothiazol-3(2H)-one2-Phenyl-1,2-benzisothiazol-3(2H)-one 1-oxide2.093
44-Methoxyphenyl2-(4-Methoxyphenyl)-1,2-benzisothiazol-3(2H)-one2-(4-Methoxyphenyl)-1,2-benzisothiazol-3(2H)-one 1-oxide2.094
5H1,2-Benzisothiazol-3(2H)-oneThis compound2.090

Experimental Workflow and Logic

The following diagram illustrates the decision-making process and workflow for the synthesis of saccharin derivatives from 1,2-benzisothiazol-3(2H)-one precursors.

Experimental_Workflow start Start: N-Substituted 1,2-Benzisothiazol-3(2H)-one target_product Desired Product? start->target_product protocol1 Protocol 1: Synthesize 1-Oxide target_product->protocol1 1-Oxide protocol2 Protocol 2: One-Pot to Saccharin Derivative target_product->protocol2 Saccharin Derivative intermediate This compound protocol1->intermediate final_product Saccharin Derivative protocol2->final_product end End intermediate->end final_product->end

Caption: Decision workflow for synthesizing target compounds.

This document provides a framework for the synthesis of saccharin derivatives from this compound precursors. Researchers are encouraged to consult the cited literature for further details and characterization data. The provided protocols offer a robust starting point for the efficient and green synthesis of these valuable compounds.

References

Application Notes and Protocols: 1,2-Benzisothiazol-3(2H)-one 1-oxide as an Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-benzisothiazol-3(2H)-one 1-oxide and its derivatives as intermediates in the discovery of novel therapeutic agents. The focus is on the synthesis, biological evaluation, and mechanism of action of these compounds, particularly as inhibitors of key enzymes in disease pathways.

Introduction

The 1,2-benzisothiazol-3(2H)-one scaffold is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry. The introduction of an S-oxide moiety to form this compound can modulate the electronic and steric properties of the molecule, offering opportunities to fine-tune its biological activity.[1] This core structure has been successfully employed in the development of potent enzyme inhibitors, demonstrating its potential as a valuable intermediate in drug discovery programs targeting a range of diseases, including those involving excessive apoptosis and inflammation.

Therapeutic Applications

Derivatives of the 1,2-benzisothiazol-3(2H)-one scaffold have shown promise in several therapeutic areas:

  • Caspase-3 Inhibition: A significant application of this scaffold is in the development of inhibitors for caspase-3, a key executioner enzyme in the apoptotic pathway. Dysregulation of apoptosis is implicated in various diseases, including neurodegenerative disorders and cancer. Several 1,2-benzisothiazol-3-one derivatives have been identified as potent caspase-3 inhibitors with nanomolar efficacy.[2]

  • Antimicrobial Activity: Various derivatives have demonstrated broad-spectrum antibacterial and antifungal properties.[3]

  • Other Enzyme Inhibition: The 1,1-dioxide derivatives have been evaluated for their inhibitory activity against human leukocyte elastase (HLE) and acetylcholinesterase (AChE).[4]

Data Presentation

Table 1: In Vitro Caspase-3 Inhibitory Activity of Selected 1,2-Benzisothiazol-3-one Derivatives
Compound IDStructureIC50 (nM)Reference
6b N-(4-morpholinophenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamide1.15[2][5]
6r N-(4-fluorophenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamideNot specified, nanomolar range[2]
6s N-(4-chlorophenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamideNot specified, nanomolar range[2]
6w N-(4-methoxyphenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamideNot specified, nanomolar range[2]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted-1,2-benzisothiazol-3(2H)-one 1-oxides

This protocol describes a general method for the selective oxidation of the sulfur atom in 2-substituted-1,2-benzisothiazol-3(2H)-ones to the corresponding 1-oxides using Selectfluor.[1]

Materials:

  • 2-substituted-1,2-benzisothiazol-3(2H)-one derivative

  • Selectfluor (N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

  • Aqueous media (e.g., water, or a mixture of water and an organic solvent like acetonitrile)

  • Reaction vessel

  • Stirring apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve the starting 2-substituted-1,2-benzisothiazol-3(2H)-one in the chosen aqueous solvent system in a suitable reaction vessel.

  • Add Selectfluor to the reaction mixture. The stoichiometry will need to be optimized for each specific substrate.

  • Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, quench any remaining Selectfluor according to standard laboratory procedures.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted-1,2-benzisothiazol-3(2H)-one 1-oxide.[1]

Protocol 2: In Vitro Caspase-3 Inhibition Assay (Colorimetric)

This protocol is a general guideline for assessing the inhibitory activity of synthesized compounds against human caspase-3 using a colorimetric substrate.

Materials:

  • Recombinant human caspase-3

  • Assay buffer (e.g., containing HEPES, DTT, EDTA, and CHAPS)

  • Test compounds (dissolved in DMSO)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)[6]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm[6]

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known caspase-3 inhibitor).

  • Add the recombinant human caspase-3 enzyme to all wells except for the no-enzyme control.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the caspase-3 substrate (Ac-DEVD-pNA) to all wells.[6]

  • Incubate the plate at 37°C for 60-120 minutes, protected from light.[7]

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by the enzymatic cleavage of the substrate.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1,2-Benzisothiazol-3(2H)-one Derivatives cluster_screening Biological Screening start Starting Materials (e.g., 2-mercaptobenzamides) cyclization Intramolecular Cyclization start->cyclization bit_core 1,2-Benzisothiazol-3(2H)-one Core cyclization->bit_core oxidation Selective Oxidation (e.g., with Selectfluor) bit_core->oxidation bit_oxide This compound oxidation->bit_oxide derivatization Further Derivatization bit_oxide->derivatization final_compounds Library of Test Compounds derivatization->final_compounds assay In Vitro Enzyme Assay (e.g., Caspase-3 Inhibition) final_compounds->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for the synthesis and screening of this compound derivatives.

caspase3_pathway cluster_pathway Caspase-3 Mediated Apoptosis apoptotic_stimulus Apoptotic Stimulus initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) apoptotic_stimulus->initiator_caspases procaspase3 Procaspase-3 (Inactive) initiator_caspases->procaspase3 cleaves caspase3 Caspase-3 (Active) procaspase3->caspase3 activation substrates Cellular Substrates (e.g., PARP, ICAD) caspase3->substrates cleaves apoptosis Apoptosis substrates->apoptosis inhibitor 1,2-Benzisothiazol-3(2H)-one 1-oxide Derivative inhibitor->caspase3 inhibits

Caption: Inhibition of the caspase-3 signaling pathway by this compound derivatives.

References

Application Notes and Protocols: Co-catalyzed Intramolecular S-N Bond Formation for 1,2-Benzisothiazol-3(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,2-benzisothiazol-3(2H)-ones via copper-catalyzed intramolecular S-N bond formation. This class of heterocyclic compounds is of significant interest in drug discovery and development due to its wide range of biological activities.

Introduction

1,2-Benzisothiazol-3(2H)-ones are a vital class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry, agriculture, and industrial applications. A prominent method for their synthesis involves the intramolecular formation of a sulfur-nitrogen (S-N) bond, often facilitated by a copper catalyst. This approach, particularly through the oxidative dehydrogenative cyclization of 2-mercaptobenzamides, offers an efficient and direct route to this important scaffold. The reaction typically proceeds via an N-H/S-H coupling, forming a new S-N bond.

Data Presentation: A Comparative Overview of Synthetic Methodologies

Several methodologies have been developed for the synthesis of 1,2-benzisothiazol-3(2H)-ones. The following tables summarize the quantitative data from key copper-catalyzed and related methods, allowing for a clear comparison of their efficiencies and conditions.

Table 1: Copper-Catalyzed Intramolecular Oxidative Dehydrogenative Cyclization of 2-Mercaptobenzamides

CatalystOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(I) saltO₂Not SpecifiedNot SpecifiedNot SpecifiedExcellent[1]
CuClO₂Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Table 2: Copper-Catalyzed Cascade Reactions of 2-Halobenzamides

Starting MaterialSulfur SourceCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-HalobenzamidesS₈CuClNot SpecifiedNot SpecifiedNot Specified30-89[1][2]
2-IodobenzamidesS₈CuBr₂Not SpecifiedMicrowaveNot SpecifiedNot Specified[1]
2-HalobenzamidesCS₂CopperNot SpecifiedNot SpecifiedNot Specified30-89[2]

Table 3: Alternative Methodologies for Intramolecular S-N Bond Formation

Catalyst/MethodStarting MaterialOxidant/ConditionsSolventYield (%)Reference
CoPcS (heterogeneous)2-MercaptobenzamidesO₂AqueousGood to Excellent[1]
KBr (metal-free)2-MercaptobenzamidesO₂Not SpecifiedNot Specified[1]
Electrochemical2-MercaptobenzamidesConstant-current electrolysisNot SpecifiedModerate to Good[1]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of 1,2-benzisothiazol-3(2H)-ones.

Protocol 1: Copper(I)-Catalyzed Intramolecular N-S Bond Formation by Oxidative Dehydrogenative Cyclization

This protocol is based on the work of Kuninobu and Kanai, which describes a Cu(I)-catalyzed intramolecular N-S bond formation.[1][3]

Materials:

  • 2-Mercaptobenzamide derivative

  • Copper(I) iodide (CuI) or other Cu(I) salt

  • Appropriate solvent (e.g., DMF, DMSO)

  • Oxygen (O₂) balloon or atmosphere

Procedure:

  • To a reaction vessel, add the 2-mercaptobenzamide derivative (1.0 mmol) and the copper(I) catalyst (e.g., CuI, 5-10 mol%).

  • Add the solvent (e.g., 5 mL of DMF).

  • Purge the reaction vessel with oxygen and maintain an oxygen atmosphere using a balloon.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2-benzisothiazol-3(2H)-one.

Protocol 2: Copper-Catalyzed Cascade Reaction of 2-Halobenzamides with Elemental Sulfur

This protocol outlines a cascade reaction involving C-S bond formation followed by N-S bond cyclization.[1]

Materials:

  • 2-Halobenzamide derivative (e.g., 2-iodobenzamide)

  • Elemental sulfur (S₈)

  • Copper(I) chloride (CuCl) or other copper catalyst

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Ligand (e.g., 1,10-phenanthroline)

  • Solvent (e.g., DMF, DMAc)

Procedure:

  • In a reaction tube, combine the 2-halobenzamide (1.0 mmol), elemental sulfur (1.5 mmol), copper catalyst (e.g., CuCl, 10 mol%), ligand (e.g., 1,10-phenanthroline, 20 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent (e.g., 3 mL of DMF).

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 120-140 °C) for the required time (e.g., 24 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 1,2-benzisothiazol-3(2H)-one product.

Visualizations: Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the copper-catalyzed synthesis of 1,2-benzisothiazol-3(2H)-ones.

ExperimentalWorkflow Start Start Reactants Combine Reactants: - 2-Mercaptobenzamide - Cu(I) Catalyst - Solvent Start->Reactants Reaction Reaction Setup: - Set Temperature - O₂ Atmosphere - Stirring Reactants->Reaction Monitoring Monitor Reaction (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup: - Quench Reaction - Extraction Monitoring->Workup Completion Purification Purification: - Column Chromatography Workup->Purification Product 1,2-Benzisothiazol-3(2H)-one Purification->Product

Caption: Experimental workflow for the synthesis of 1,2-benzisothiazol-3(2H)-one.

References

Metal-Free Synthesis of 1,2-Benzisothiazol-3(2H)-one 1-Oxides: A Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the metal-free synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxides, valuable scaffolds in medicinal chemistry. The highlighted method utilizes Selectfluor as a commercially available, stable, and environmentally benign oxidizing agent, offering a green and efficient alternative to traditional metal-catalyzed or hazardous oxidation procedures. This approach is characterized by high yields, broad functional group tolerance, and simplified purification, making it a robust method for drug discovery and development applications.

Introduction

1,2-Benzisothiazol-3(2H)-one 1-oxides are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities, including antifungal, anxiolytic, and psychotropic properties.[1] Traditional synthetic routes to these compounds often involve the direct oxidation of the parent 1,2-benzisothiazol-3(2H)-ones. However, these methods frequently rely on unstable peroxides (e.g., H₂O₂ and m-CPBA) or toxic halogenated reagents, which present challenges such as poor selectivity, moderate yields, and significant environmental concerns.[1] The development of metal-free, efficient, and environmentally friendly synthetic methodologies is therefore of prime importance.

This application note details a novel, metal-free, and highly efficient protocol for the synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxides using Selectfluor [1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)] as the oxidant in an aqueous medium.[1][2][3] This method offers excellent yields and a high degree of functional group tolerance, and the purification of the final products is straightforward, often not requiring column chromatography.[1][2]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the Selectfluor-mediated synthesis of various N-substituted 1,2-benzisothiazol-3(2H)-one 1-oxides, highlighting the efficiency and broad applicability of this metal-free method.[1]

EntrySubstrate (N-substituent)ProductOxidantSolventTime (h)Temp (°C)Yield (%)
1n-Butyl2-(n-butyl)-1,2-benzisothiazol-3(2H)-one 1-oxideSelectfluorH₂O/DMF (9:1)12595
2n-Pentyl2-(n-pentyl)-1,2-benzisothiazol-3(2H)-one 1-oxideSelectfluorH₂O/DMF (9:1)12592
3Isopropyl2-isopropyl-1,2-benzisothiazol-3(2H)-one 1-oxideSelectfluorH₂O/DMF (9:1)12593
4Cyclohexyl2-cyclohexyl-1,2-benzisothiazol-3(2H)-one 1-oxideSelectfluorH₂O/DMF (9:1)12596
5Benzyl2-benzyl-1,2-benzisothiazol-3(2H)-one 1-oxideSelectfluorH₂O/DMF (9:1)12594
6H1,2-benzisothiazol-3(2H)-one 1-oxideSelectfluor (2.0 eq)H₂O/DMF (9:1)12590
7p-Tolyl2-(p-tolyl)-1,2-benzisothiazol-3(2H)-one 1-oxideSelectfluor (2.0 eq)H₂O/DMF (9:1)12591

Experimental Protocol: Selectfluor-Mediated Synthesis

This protocol is based on the highly efficient, metal-free oxidation of N-substituted 1,2-benzisothiazol-3(2H)-ones.[1]

Materials:

  • N-substituted 1,2-benzisothiazol-3(2H)-one (0.2 mmol)

  • Selectfluor (70.85 mg, 0.2 mmol, 1.0 eq)

  • N,N-Dimethylformamide (DMF, 0.2 mL)

  • Deionized Water (H₂O, 1.8 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 25 mL reaction tube

Procedure:

  • To a 25 mL reaction tube, add the N-substituted 1,2-benzisothiazol-3(2H)-one (0.2 mmol), Selectfluor (70.85 mg, 0.2 mmol), DMF (0.2 mL), and H₂O (1.8 mL).

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 1 hour in the open air.

  • Upon completion of the reaction (monitored by TLC), add ethyl acetate (5 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and wash the organic phase sequentially with H₂O (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to yield the desired N-substituted this compound.

Note: For the N-H substrate, 2.0 equivalents of Selectfluor are required for efficient conversion.[1] For N-aryl substituents, 2.0 equivalents of Selectfluor also provide excellent yields.[1]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start N-substituted 1,2-benzisothiazol-3(2H)-one Reaction Stir at 25 °C for 1h Start->Reaction Reagent Selectfluor Reagent->Reaction Solvent H₂O/DMF (9:1) Solvent->Reaction Workup Aqueous Workup (EtOAc, H₂O, Brine) Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Product N-substituted This compound Evaporation->Product

Caption: Workflow for the metal-free synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxides.

Signaling_Pathway cluster_reactants Reactants cluster_methods Oxidation Methods cluster_products Products Benzisothiazolone 1,2-Benzisothiazol-3(2H)-one Metal_Free Metal-Free Oxidation (e.g., Selectfluor) Benzisothiazolone->Metal_Free Traditional Traditional Oxidation (e.g., H₂O₂, m-CPBA) Benzisothiazolone->Traditional Oxidant Oxidizing Agent Oxidant->Metal_Free Oxidant->Traditional Product_Oxide This compound Metal_Free->Product_Oxide High Selectivity Traditional->Product_Oxide Product_Dioxide 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Over-oxidation byproduct) Traditional->Product_Dioxide Lower Selectivity

Caption: Comparison of synthetic pathways to 1,2-benzisothiazol-3(2H)-one 1-oxides.

References

Troubleshooting & Optimization

purification of 1,2-benzisothiazol-3(2H)-one 1-oxide without column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2-benzisothiazol-3(2H)-one 1-oxide and its derivatives without the use of column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Is it possible to purify this compound without using column chromatography?

A1: Yes, it is possible to purify this compound and its N-substituted derivatives to a high degree of purity without column chromatography. Methods such as precipitation, recrystallization, and solvent washing have been shown to be effective.[1][2] A facile and green synthetic method using Selectfluor as the oxidant allows for the isolation of the product with high yields and purity, explicitly avoiding chromatographic purification.[1][2]

Q2: What are the most common non-chromatographic purification methods for this compound?

A2: The most common and effective non-chromatographic purification methods are:

  • Precipitation: This method is particularly useful for the parent compound, 1,2-benzisothiazol-3(2H)-one, which can be precipitated from an aqueous solution by adjusting the pH.[3]

  • Recrystallization: This is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.

  • Solvent Washing/Trituration: This involves washing the crude product with a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble.

Q3: What are the key physical and chemical properties of this compound?

A3: Key properties are summarized in the table below. Understanding these properties is essential for developing a suitable purification strategy.

Property1,2-benzisothiazol-3(2H)-oneThis compound
Molecular Formula C₇H₅NOSC₇H₅NO₂S
Molecular Weight 151.19 g/mol [4]167.19 g/mol [5]
Appearance White to light yellow crystalline powder[6]Not specified, likely a solid
Melting Point 154-158 °C[7]Not specified
Solubility Sparingly soluble in water. Soluble in hot water, dichloromethane, dimethyl sulfoxide, and methanol.[8]Not specified, but the added oxygen atom is expected to increase polarity compared to the parent compound.

Experimental Protocols

Protocol 1: Purification by Extraction and Solvent Washing (for N-substituted derivatives)

This protocol is adapted from a high-yield synthesis of N-substituted 1,2-benzisothiazol-3(2H)-one 1-oxides.[2]

Procedure:

  • Following the synthesis reaction, quench the reaction mixture with water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with water (2 x volume of the organic phase) and then with brine (1 x volume of the organic phase).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure (in vacuo) to yield the purified product.

Note: For some N-substituted derivatives, this procedure has been shown to yield the product without the need for further purification.[2]

Protocol 2: Purification by Recrystallization (General Guidance)

Solvent Selection:

  • The ideal recrystallization solvent is one in which the desired compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below.

  • Given the increased polarity of the 1-oxide compared to the parent compound, polar solvents should be considered. Ethanol, isopropanol, or mixtures of solvents like ethanol/water or acetone/hexane could be suitable.

  • Small-scale solubility tests are recommended to identify the optimal solvent or solvent system.

Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.

  • Once the solution has reached room temperature, it can be further cooled in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals, for example, in a vacuum oven.

Troubleshooting Guides

Issue 1: Low Yield of Purified Product
Possible Cause Troubleshooting Step
Incomplete precipitation or crystallization If the product is still in the mother liquor, try cooling the solution in an ice-salt bath to a lower temperature. Gently scratching the inside of the flask with a glass rod can also induce crystallization.
Using too much solvent during recrystallization Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Product is too soluble in the washing solvent Ensure the washing solvent is ice-cold and use a minimal amount. Consider a different washing solvent in which the product is less soluble.
Loss of product during transfers Ensure all equipment is rinsed with the mother liquor to transfer all of the product at each step.
Issue 2: Product is Not Pure Enough After Purification
Possible Cause Troubleshooting Step
Presence of starting material (1,2-benzisothiazol-3(2H)-one) The starting material is less polar than the 1-oxide. A solvent system that favors the dissolution of the less polar starting material while keeping the 1-oxide product as a solid could be effective for a washing step.
Presence of over-oxidized product (1,1-dioxide/saccharin derivative) The 1,1-dioxide is more polar than the 1-oxide. A recrystallization from a moderately polar solvent may leave the more polar 1,1-dioxide in the mother liquor.
Occlusion of impurities in the crystals This can happen if crystallization occurs too rapidly. Redissolve the crystals in fresh hot solvent and allow them to cool more slowly to form purer crystals.
Inadequate washing of the filtered product Ensure the collected crystals are washed with a small amount of cold, fresh solvent to remove any impurities adhering to the crystal surface.
Issue 3: Oiling Out During Recrystallization
Possible Cause Troubleshooting Step
The boiling point of the solvent is higher than the melting point of the solute. Choose a solvent with a lower boiling point.
High concentration of impurities. Try to remove some impurities by a preliminary purification step, such as a solvent wash, before recrystallization.
The solution is supersaturated. Add a small amount of additional hot solvent to the oiled-out mixture to fully dissolve it, then cool slowly. Seeding the solution with a small crystal of the pure product can also help.

Visual Guides

experimental_workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_alternative Alternative Purification cluster_final Final Product start Crude Product (Post-synthesis) extraction Extraction with Organic Solvent start->extraction recrystallization Recrystallization start->recrystallization If extraction is insufficient washing Wash Organic Layer (Water, Brine) extraction->washing drying Dry with Na2SO4 washing->drying concentration Concentration in vacuo drying->concentration end Pure this compound concentration->end recrystallization->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Purification Issues cluster_purity_issues Purity Problems cluster_yield_issues Yield Problems start Purification Attempt check_purity Is the product pure? start->check_purity check_yield Is the yield acceptable? check_purity->check_yield Yes impurity_type Identify Impurity Type (Starting Material, Over-oxidized product) check_purity->impurity_type No success Purification Successful check_yield->success Yes check_mother_liquor Analyze Mother Liquor check_yield->check_mother_liquor No failure Consider Alternative Purification Method rewash Re-wash with Selective Solvent impurity_type->rewash recrystallize Recrystallize with Slow Cooling impurity_type->recrystallize rewash->start recrystallize->start recrystallize->failure If still impure recover_product Recover Product from Mother Liquor check_mother_liquor->recover_product recover_product->start recover_product->failure If recovery is not feasible

Caption: Decision-making flowchart for troubleshooting purification issues.

References

optimizing reaction conditions for the synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxide and its precursor, 1,2-benzisothiazol-3(2H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1,2-benzisothiazol-3(2H)-one and its subsequent oxidation to the 1-oxide derivative.

Problem Potential Cause Recommended Solution
Low or no yield of 1,2-benzisothiazol-3(2H)-one Incomplete reaction during cyclization.- For halogenation-mediated cyclization of 2-(alkylthio)benzaldehyde oxime, ensure the reaction temperature is in the range of 90–100°C to drive the reaction to completion. Lower temperatures can lead to slow or incomplete reactions[1]. - When starting from o-chlorobenzonitrile and anhydrous sodium hydrosulfide, the reaction temperature should be maintained between 90-160°C (preferably 90-120°C) for 3-12 hours (preferably 6-9 hours)[2].
Suboptimal catalyst performance in transition-metal-catalyzed N-S bond formation.- For copper(I)-catalyzed intramolecular cyclization of 2-mercaptobenzamides, ensure the catalyst is active and the reaction conditions are suitable for the oxidative dehydrogenative pathway[1]. - Cobalt-catalyzed intramolecular S-N bond formation in water is also an efficient method. Ensure proper catalyst loading and reaction conditions[3].
Side reactions due to incorrect stoichiometry of reagents.- In the halogenation-mediated cyclization of 2-(alkylthio)benzaldehyde oxime, the amount of halogenating agent should be optimized. Less than 0.8 moles may result in unreacted starting material, while more than 3.0 moles can lead to side reactions and decreased yield[4].
Formation of impurities Undesired side reactions.- When using halogenating agents, control the reaction temperature to minimize side reactions. Temperatures above 150°C for certain steps can be detrimental[4]. - In the synthesis from o-chlorobenzonitrile, ensure the pH is controlled during acidification (pH 2-3) to facilitate the precipitation of the desired product and minimize impurities[2].
Inefficient purification.- After synthesis, the crude product can be purified by dissolving it in an alkali solution, followed by decolorizing and acidification to precipitate the purified product[2]. - For the 1-oxide derivative, purification can often be achieved without column chromatography by washing the organic phase with water and brine[5].
Low yield of this compound Incomplete oxidation.- When using Selectfluor for the oxidation of 1,2-benzisothiazol-3(2H)-one, ensure the stoichiometry is correct. The reaction is typically performed at room temperature for 1 hour[5][6]. - Traditional oxidation methods using peroxides (H₂O₂ and m-CPBA) require careful control of temperature and reagent quantities to avoid over-oxidation or incomplete reaction[5].
Degradation of the product.- Avoid harsh reaction conditions during oxidation. The Selectfluor method is advantageous as it is metal-free and proceeds under mild, aqueous conditions[5].

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 1,2-benzisothiazol-3(2H)-one?

A1: Common starting materials include 2-(alkylthio)benzonitriles, 2-mercaptobenzamides, o-chlorobenzonitrile, and 2,2'-dithiobis-benzoyl chloride[1][2][7]. Thiosalicylic acid has also been used as a versatile starting material[1].

Q2: What is a recommended "green" method for the synthesis of this compound?

A2: A metal-free and efficient approach involves the selective oxidation of 1,2-benzisothiazol-3(2H)-one using Selectfluor in an aqueous medium. This method offers excellent yields, high tolerance to various functional groups, and often avoids the need for column chromatography for purification[5][6].

Q3: How can I improve the yield and purity of 1,2-benzisothiazol-3(2H)-one?

A3: Optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial. For instance, in the synthesis from 2-(alkylthio)benzaldehyde oxime, maintaining the temperature between 90-100°C is key[1]. Post-synthesis purification involving dissolution in an alkaline solution, decolorization, and subsequent acidification can significantly improve purity[2]. A method starting from 2-(alkylthio)benzonitrile has been reported to achieve 99.9% purity and a 99.5% yield[7].

Q4: What are the key reaction steps in the synthesis starting from 2-(alkylthio)benzonitrile?

A4: The synthesis involves reacting 2-(alkylthio)benzonitriles with a halogenating agent like chlorine in an aqueous solution of hydrochloric acid at 45-50°C. The mixture is then heated to 65-70°C. The pH is adjusted to about 9 to form the alkali salt, followed by heating at 100°C and subsequent acidification to precipitate the high-purity product[7].

Q5: Are there any one-pot synthesis methods available?

A5: Yes, when synthesizing from 2-halobenzonitrile, it is possible to carry out the reaction to form 2-(alkylthio)benzonitrile and its subsequent conversion to 1,2-benzisothiazol-3-one in a one-pot process, which can markedly increase production efficiency[4].

Experimental Protocols

Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2-Mercaptobenzamide and 2,2'-Dithiobenzamide

This protocol is based on a manganese-catalyzed reaction.

Materials:

  • Mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (molar ratio 3:1)

  • Mn(OH)₃

  • Triethanolamine

  • Ethanol

  • Oxygen

Procedure:

  • In a 250 mL reactor, combine 15.28 g of the 2-mercaptobenzamide and 2,2'-dithiobenzamide mixture, 0.42 g of Mn(OH)₃, 0.60 g of Triethanolamine, and 160 mL of ethanol.

  • Heat the mixture to 120°C with stirring.

  • Introduce oxygen to maintain the reactor pressure at 0.2 MPa.

  • Continue the reaction for 10 hours.

  • After the reaction is complete, remove the ethanol by rotary evaporation.

  • Add 100 mL of water to the residue and stir for 20 minutes.

  • Filter the mixture and dry the filter cake to obtain the product. This method has been reported to yield 90% of a white solid with 98% purity[8].

Synthesis of this compound via Selective Oxidation

This protocol utilizes Selectfluor for a green and efficient oxidation.

Materials:

  • N-substituted 1,2-benzisothiazol-3(2H)-one

  • Selectfluor

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Na₂SO₄

Procedure:

  • In a 25 mL tube, charge N-substituted 1,2-benzisothiazol-3(2H)-one (0.2 mmol), Selectfluor (70.85 mg, 0.2 mmol), DMF (0.2 mL), and H₂O (1.8 mL).

  • Stir the reaction mixture vigorously at room temperature (25°C) for 1 hour.

  • Upon completion, add 5 mL of ethyl acetate.

  • Wash the organic phase with H₂O (2 x 5 mL) and then with brine (5 mL).

  • Dry the organic phase over Na₂SO₄ and filter.

  • Concentrate the filtrate under vacuum to yield the N-substituted this compound[5].

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 1,2-Benzisothiazol-3(2H)-one cluster_oxidation Oxidation to 1-Oxide Start Starting Materials (e.g., 2-Mercaptobenzamide) Reaction Cyclization Reaction (e.g., Mn-catalyzed oxidation) Start->Reaction Purification Purification (Filtration, Washing) Reaction->Purification Product1 1,2-Benzisothiazol-3(2H)-one Purification->Product1 Oxidation_Reaction Selective Oxidation (e.g., Selectfluor) Product1->Oxidation_Reaction Workup Workup (Extraction, Drying) Oxidation_Reaction->Workup Product2 This compound Workup->Product2

Caption: General workflow for the synthesis of 1,2-benzisothiazol-3(2H)-one and its subsequent oxidation.

Troubleshooting_Logic Problem Low Product Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Side Reactions? Problem->Cause2 Cause3 Purification Loss? Problem->Cause3 Solution1 Optimize Temperature & Reaction Time Cause1->Solution1 Yes Solution2 Adjust Reagent Stoichiometry Cause2->Solution2 Yes Solution3 Refine Purification Protocol Cause3->Solution3 Yes

Caption: A logical flow for troubleshooting low yield in the synthesis reaction.

References

Technical Support Center: Synthesis of 1,2-Benzisothiazol-3(2H)-one 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Issue 1: Low Yield of the Desired 1-Oxide Product

  • Possible Cause 1: Incomplete Reaction. The oxidation of the starting material, 1,2-benzisothiazol-3(2H)-one, may not have gone to completion. This can be verified by analyzing the crude reaction mixture using HPLC or TLC, which would show a significant amount of the starting material.

    • Solution:

      • Increase the reaction time.

      • Ensure the reaction temperature is optimal for the chosen oxidizing agent.

      • Verify the stoichiometry of the oxidizing agent; a slight excess may be required.

  • Possible Cause 2: Over-oxidation to 1,1-Dioxide. A common issue is the further oxidation of the desired 1-oxide to the 1,1-dioxide, also known as saccharin.[1][2][3] This is particularly prevalent with strong oxidizing agents or harsh reaction conditions.

    • Solution:

      • Use a milder, more selective oxidizing agent. Selectfluor has been shown to be highly selective for the formation of the 1-oxide.[1][4][5]

      • Carefully control the reaction temperature; lower temperatures generally favor the formation of the 1-oxide.

      • Precisely control the stoichiometry of the oxidizing agent to avoid a large excess.

  • Possible Cause 3: Degradation of Starting Material or Product. The benzisothiazolone ring can be susceptible to cleavage under certain conditions.

    • Solution:

      • Ensure the pH of the reaction mixture is controlled, as highly acidic or basic conditions can promote degradation.

      • Minimize exposure to high temperatures for extended periods.

Issue 2: Presence of Multiple Impurities in the Final Product

  • Possible Cause 1: Unreacted Starting Material and Over-oxidized Byproduct. The most common impurities are the starting material (1,2-benzisothiazol-3(2H)-one) and the over-oxidation product (1,2-benzisothiazol-3(2H)-one 1,1-dioxide).

    • Solution:

      • Optimize reaction conditions (time, temperature, stoichiometry of oxidant) to maximize the conversion of the starting material while minimizing the formation of the 1,1-dioxide.

      • Purify the product using recrystallization or flash column chromatography. A study using Selectfluor reported that purification of the 1-oxide did not require column chromatography.[1][4][5]

  • Possible Cause 2: Byproducts from the Oxidizing Agent. Some oxidizing agents can introduce byproducts into the reaction mixture. For example, using m-CPBA will result in the formation of m-chlorobenzoic acid.

    • Solution:

      • Choose an oxidizing agent that gives easily removable byproducts. For instance, the byproducts of Selectfluor are generally water-soluble and can be removed with an aqueous workup.

      • Perform an appropriate workup procedure to remove these byproducts, such as washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most frequently encountered byproduct is the over-oxidized product, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin).[1][2][3] The presence of unreacted 1,2-benzisothiazol-3(2H)-one is also a common impurity. Depending on the oxidant used, byproducts from the oxidizing agent itself, such as m-chlorobenzoic acid from m-CPBA, may also be present.

Q2: How can I selectively synthesize the 1-oxide without forming the 1,1-dioxide?

The key to selective synthesis is the choice of oxidizing agent and careful control of reaction conditions. A metal-free oxidation using Selectfluor in an aqueous medium has been shown to be a highly efficient and selective method for producing 1,2-benzisothiazol-3(2H)-one 1-oxides in excellent yields with high tolerance for various functional groups.[1][4][5] Traditional methods using hydrogen peroxide or m-CPBA often require meticulous control of temperature and reagent quantities to avoid over-oxidation.[2]

Q3: What analytical techniques are recommended for identifying and quantifying byproducts?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most suitable techniques for the analysis of the reaction mixture.[6] These methods can effectively separate and quantify the starting material, the desired 1-oxide product, and the 1,1-dioxide byproduct.

Q4: Are there any known ring-opening byproducts I should be aware of during the oxidation?

While the isothiazolone ring can undergo nucleophilic attack and ring-opening, for instance by thiols, this is less commonly reported as a significant side reaction during the oxidation process itself.[7] The primary concern during oxidation is the over-oxidation at the sulfur atom.

Data Presentation

The following table summarizes the yields of this compound and the 1,1-dioxide byproduct under different reaction conditions, based on the findings from the selective oxidation using Selectfluor.

Starting Material (N-substituent)Oxidizing AgentEquivalents of OxidantProductYield (%)Reference
2-butylbenzo[d]isothiazol-3(2H)-oneSelectfluor1.02-butylbenzo[d]isothiazol-3(2H)-one 1-oxide95[1]
2-methylbenzo[d]isothiazol-3(2H)-oneSelectfluor1.02-methylbenzo[d]isothiazol-3(2H)-one 1-oxide96[1]
2-ethylbenzo[d]isothiazol-3(2H)-oneSelectfluor1.02-ethylbenzo[d]isothiazol-3(2H)-one 1-oxide94[1]
1,2-benzisothiazol-3(2H)-oneSelectfluor2.0This compound90[1]
2-butylbenzo[d]isothiazol-3(2H)-oneSelectfluor then m-CPBA-2-butylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide85[2]

Experimental Protocols

Selective Synthesis of 2-butyl-1,2-benzisothiazol-3(2H)-one 1-oxide using Selectfluor [1][4]

  • Materials:

    • 2-butylbenzo[d]isothiazol-3(2H)-one (0.2 mmol)

    • Selectfluor (0.2 mmol)

    • Deionized Water (1.8 mL)

    • Dimethylformamide (DMF) (0.2 mL)

  • Procedure:

    • To a reaction vessel, add 2-butylbenzo[d]isothiazol-3(2H)-one, Selectfluor, and a solvent mixture of H₂O/DMF (9:1 v/v).

    • Stir the reaction mixture at room temperature (25 °C) for 1 hour in air.

    • Upon completion of the reaction (monitored by TLC or HPLC), extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

    • This method has been reported to produce the desired 1-oxide in high yield without the need for column chromatography purification.[1]

Visualizations

Byproduct_Formation cluster_main Oxidation of 1,2-Benzisothiazol-3(2H)-one Starting_Material 1,2-Benzisothiazol-3(2H)-one Product This compound (Desired Product) Starting_Material->Product Selective Oxidation (e.g., Selectfluor) Byproduct 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin) Starting_Material->Byproduct Direct Over-oxidation Product->Byproduct Over-oxidation (Stronger Oxidants / Harsher Conditions)

Caption: Byproduct Formation Pathway in the Synthesis of this compound.

References

Technical Support Center: 1,2-Benzisothiazol-3(2H)-one 1-oxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, FAQs, and detailed protocols to optimize the synthesis and improve the yield of 1,2-benzisothiazol-3(2H)-one 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to obtain this compound?

The most common and direct method is the selective oxidation of the sulfur atom in the precursor, 1,2-benzisothiazol-3(2H)-one (BIT).[1][2] The key challenge is to achieve mono-oxidation to the 1-oxide (a sulfoxide) without further oxidation to the 1,1-dioxide (a sulfone, commonly known as saccharin).

Q2: What are the common oxidizing agents used for this synthesis?

Several oxidizing agents can be used. Modern, selective methods often employ N-F reagents like Selectfluor for high-yield, clean reactions.[1][2] More traditional reagents include hydrogen peroxide, though it requires careful control to prevent over-oxidation.[1]

Q3: Why is selectivity important in this reaction?

The sulfur atom in 1,2-benzisothiazol-3(2H)-one can be oxidized twice. The first oxidation yields the desired 1-oxide, while the second yields the 1,1-dioxide.[1] Stronger oxidizing agents or harsher conditions can easily lead to the formation of the 1,1-dioxide as an undesired byproduct, thus reducing the yield of the target compound.

Q4: What are the advantages of using a reagent like Selectfluor?

Selectfluor offers a green and efficient pathway, providing excellent yields of the desired 1-oxide.[2] Reactions can often be run in aqueous media, and the purification process can be simplified, sometimes avoiding the need for column chromatography.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Yield of the Desired 1-Oxide Product

  • Potential Cause 1: Inactive Oxidizing Agent. The oxidizing agent may have degraded due to improper storage or age.

    • Recommended Solution: Use a fresh batch of the oxidizing agent. If using hydrogen peroxide, verify its concentration. For reagents like Selectfluor, ensure it has been stored in a dry environment.

  • Potential Cause 2: Incomplete Reaction. Reaction time may be insufficient, or the temperature may be too low.

    • Recommended Solution: Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS). If the starting material is still present after the initially planned time, consider extending the reaction duration or cautiously increasing the temperature.

  • Potential Cause 3: Incorrect Stoichiometry. An insufficient amount of the oxidizing agent will lead to incomplete conversion of the starting material.

    • Recommended Solution: Carefully re-calculate and re-measure the molar equivalents of your reagents. It is advisable to use a slight excess of the oxidizing agent, but be cautious as a large excess can promote side reactions.

Problem 2: Significant Formation of 1,1-Dioxide (Saccharin) Byproduct

  • Potential Cause 1: Over-oxidation. The chosen oxidizing agent is too strong, or the reaction conditions (temperature, time) are too harsh.

    • Recommended Solution: Switch to a milder, more selective oxidizing agent. A metal-free, Selectfluor-mediated oxidation is reported to be highly selective for the 1-oxide.[2] If using a stronger agent like H₂O₂, lower the reaction temperature and carefully monitor the reaction to stop it once the starting material is consumed, before significant over-oxidation occurs.

  • Potential Cause 2: Excessive Amount of Oxidizing Agent. Using a large excess of the oxidizing agent can drive the reaction toward the more stable 1,1-dioxide.

    • Recommended Solution: Reduce the molar equivalents of the oxidizing agent. Perform small-scale trial reactions to find the optimal stoichiometry that maximizes 1-oxide formation while minimizing 1,1-dioxide.

Problem 3: Difficulty in Purifying the Final Product

  • Potential Cause 1: Similar Polarity of Product and Byproducts. The desired 1-oxide and the 1,1-dioxide byproduct may have similar polarities, making separation by column chromatography challenging.

    • Recommended Solution: Optimize the reaction to minimize byproduct formation. Alternatively, explore different solvent systems for chromatography to improve separation. Some protocols note that using Selectfluor in aqueous media allows for purification without column chromatography.[2]

  • Potential Cause 2: Product is Water-Soluble. The 1-oxide may have some solubility in the aqueous phase during workup, leading to loss of product.

    • Recommended Solution: During the aqueous workup, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the polarity and reduce the solubility of the organic product. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

Data Presentation: Oxidizing Agent Comparison

The choice of oxidizing agent is critical for achieving a high yield of the 1-oxide while minimizing the over-oxidized 1,1-dioxide byproduct.

Oxidizing AgentTypical ProductSelectivity / YieldReference
Selectfluor 1,2-benzisothiazol-3(2H)-one 1-oxide Excellent yields, high selectivity for the 1-oxide.[1][2][1][2]
Hydrogen Peroxide (H₂O₂) in Acetic Acid 1,2-benzisothiazol-3(2H)-one 1,1-dioxide Stronger oxidizing agent, tends to favor the 1,1-dioxide.[1][1]
m-CPBA (in sequence with Selectfluor) 1,2-benzisothiazol-3(2H)-one 1,1-dioxide Used in a one-pot, two-step oxidation to achieve the 1,1-dioxide.[2][2]

Experimental Protocols

Protocol: Selective Oxidation using Selectfluor

This protocol is based on a modern, high-yield method for synthesizing 1,2-benzisothiazol-3(2H)-one 1-oxides.[2]

Materials:

  • 2-substituted-1,2-benzisothiazol-3(2H)-one (1.0 mmol)

  • Selectfluor (1.0 mmol)

  • Solvent: H₂O/DMF mixture (e.g., 9:1 v/v, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 2-substituted-1,2-benzisothiazol-3(2H)-one (1.0 mmol) and the H₂O/DMF solvent mixture.

  • Reagent Addition: While stirring at room temperature (25 °C), add Selectfluor (1.0 mmol) to the solution.

  • Reaction: Allow the mixture to stir at room temperature for approximately 1 hour in the air.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup and Isolation: Upon completion, the product can often be isolated through simple filtration or extraction, as this method is known for clean conversions that may not require chromatographic purification.[2] Extract the aqueous mixture with a suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (if necessary): If impurities are present, purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow Diagram

G General Workflow for 1-Oxide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Material (1,2-benzisothiazol-3(2H)-one) reagents Measure & Add Solvent and Oxidizing Agent start->reagents react Stir at Defined Temperature & Time reagents->react monitor Monitor Progress (TLC / LC-MS) react->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate & Purify extract->purify end_product Final Product (1-Oxide) purify->end_product analysis Characterize (NMR, MS, etc.) end_product->analysis

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Flowchart

G Troubleshooting Guide for Low Yield start Problem: Low Yield of 1-Oxide check_sm Is Starting Material (SM) Still Present? start->check_sm check_byproduct Is 1,1-Dioxide Byproduct Present? start->check_byproduct incomplete Cause: Incomplete Reaction check_sm->incomplete Yes workup_loss Cause: Product Loss During Workup check_sm->workup_loss No overox Cause: Over-oxidation check_byproduct->overox Yes sol_time Solution: Increase Reaction Time incomplete->sol_time sol_temp Solution: Increase Temperature incomplete->sol_temp sol_reagent Solution: Check Reagent Activity & Stoichiometry incomplete->sol_reagent sol_mild Solution: Use Milder Oxidant (e.g., Selectfluor) overox->sol_mild sol_conditions Solution: Lower Temperature or Reduce Reaction Time overox->sol_conditions sol_extract Solution: Perform More Extractions or Use Brine workup_loss->sol_extract

Caption: A troubleshooting flowchart to diagnose and resolve common causes of low product yield.

References

troubleshooting common issues in 1,2-benzisothiazol-3(2H)-one 1-oxide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving 1,2-benzisothiazol-3(2H)-one 1-oxide and its derivatives, including the closely related 1,1-dioxide (saccharin). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion in N-Alkylation Reactions

Q: I am performing an N-alkylation of a saccharin derivative and observing a low yield of my desired product with a significant amount of unreacted starting material. What are the possible causes and solutions?

A: Low conversion in N-alkylation of saccharin derivatives is a common issue that can stem from several factors, including the choice of base, solvent, and reaction temperature, as well as the reactivity of the alkylating agent.

  • Inadequate Solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor reaction kinetics.

  • Insufficient Basicity: The base used may not be strong enough to completely deprotonate the nitrogen of the saccharin derivative, resulting in an equilibrium that favors the starting materials.

  • Poor Nucleophilicity: The deprotonated saccharin anion might not be nucleophilic enough to react efficiently with the alkylating agent.

  • Steric Hindrance: Steric bulk on either the saccharin derivative or the alkylating agent can impede the reaction.

Troubleshooting Steps:

  • Solvent Selection: If using a solvent like acetone where solubility is an issue, consider switching to a more polar aprotic solvent such as DMF or DMSO, which can better dissolve the reactants. DMSO can be a safer alternative to DMF and provide similar yields.[1]

  • Base Selection: If a weak base like K₂CO₃ is being used with poor results, consider a stronger or more soluble base such as Cs₂CO₃.

  • Temperature and Reaction Time: Increasing the reaction temperature can help overcome activation energy barriers. If the reaction is still incomplete, extending the reaction time may be necessary. Microwave-assisted heating can sometimes accelerate the reaction and improve yields.

  • Catalytic Additives: The addition of a catalytic amount of potassium iodide (KI) can be beneficial when using alkyl bromides, as it can participate in a Finkelstein reaction to generate a more reactive alkyl iodide in situ.

Issue 2: Formation of O-Alkylated Isomer as a Byproduct

Q: My N-alkylation reaction is producing a mixture of N-alkylated and O-alkylated products. How can I improve the regioselectivity for N-alkylation?

A: The saccharin anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the exocyclic carbonyl oxygen.[1] This can lead to the formation of both N- and O-alkylated regioisomers. The ratio of these products is influenced by the reaction conditions.

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation. In contrast, polar protic solvents can solvate the nitrogen anion more effectively, potentially leading to a higher proportion of O-alkylation.

  • Counter-ion: The nature of the cation can influence the nucleophilicity of the nitrogen and oxygen atoms.

  • Leaving Group: The leaving group on the alkylating agent can also play a role in the product ratio.

Strategies to Enhance N-Alkylation Selectivity:

  • Solvent Choice: Employ polar aprotic solvents such as DMF or DMSO.[1]

  • Reaction Monitoring: Carefully monitor the reaction to avoid conditions that might favor isomerization or side reactions.

  • Purification: If a mixture of isomers is obtained, they can often be separated using chromatographic techniques like column chromatography (gravity or flash) or by recrystallization from a suitable solvent system.[1]

Table 1: Solvent Effects on N-Alkylation of Sodium Saccharin with Iodoethane

SolventTypical OutcomeReference
N,N-Dimethylformamide (DMF)Good yields of N-alkylated product, but has toxicity concerns.[1]
Dimethyl sulfoxide (DMSO)A safer alternative to DMF with comparable product yields.[1]
Issue 3: Ring-Opening of the Isothiazole Ring

Q: I am observing byproducts that suggest the isothiazole ring is opening during my reaction. What conditions can cause this, and how can it be prevented?

A: The 1,2-benzisothiazol-3(2H)-one ring system can be susceptible to cleavage under certain conditions, particularly in the presence of strong nucleophiles or under harsh acidic or basic conditions.

  • Hydrolysis: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the cyclic sulfonamide, resulting in the formation of 2-sulfamoylbenzoic acid or 2-sulfobenzoic acid.[2]

  • Nucleophilic Attack: Strong nucleophiles can attack the sulfur atom, leading to reductive cleavage of the N-S bond.

  • Deprotection Conditions: Certain deprotection strategies, for instance, using K₂CO₃ in methanol to remove a silyl protecting group, can cause ring opening at the C-N bond of the heterocycle.[3]

Preventative Measures:

  • Control of pH: Maintain the reaction pH within a range where the ring is stable. Avoid excessively acidic conditions (pH < 2) or strongly basic conditions for extended periods.[2]

  • Mild Reaction Conditions: Whenever possible, use milder reagents and lower reaction temperatures.

  • Protecting Groups: In multi-step syntheses, the choice of protecting groups and their removal conditions is critical. For instance, using a t-butyl protecting group on the nitrogen can block metal complexation and simplify workup, but its removal with strong acids like TFA requires careful control.[3] Mild acidic conditions (e.g., TBAF/1% AcOH in THF) have been successfully used for desilylation without ring opening.[3]

Issue 4: Challenges in Product Purification

Q: I am having difficulty purifying my substituted 1,2-benzisothiazol-3(2H)-one derivative. What are some effective purification strategies?

A: Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, or ring-opened species.

Recommended Purification Techniques:

  • Column Chromatography: Normal-phase gravity or flash chromatography is often effective for separating N- and O-alkylated isomers and other byproducts from the desired product.[1]

  • Recrystallization: A well-chosen solvent system can be a powerful tool for both purification and separation of isomers.[1]

  • Acid-Base Extraction: If the product and impurities have different acidities, an aqueous workup with pH adjustment can be used for separation. For example, saccharin can be dissolved in an alkaline solution and then precipitated by acidification, which can help remove non-acidic impurities.[4]

Experimental Protocols

Protocol 1: N-Alkylation of Sodium Saccharin

This protocol is a general guideline for the N-alkylation of sodium saccharin with an alkyl halide.

Materials:

  • Sodium saccharin

  • Alkyl halide (e.g., iodoethane)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diatomaceous earth

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Dissolve sodium saccharin and the alkyl halide in DMF or DMSO in a round-bottom flask.

  • Heat the reaction mixture with stirring at a temperature appropriate for the specific alkyl halide (e.g., 50-80 °C).

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent like dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the N-alkylated and any O-alkylated products.[1]

Protocol 2: Deprotection of an N-t-butyl Protected Saccharin Derivative

This protocol describes the removal of an N-t-butyl protecting group.

Materials:

  • N-t-butyl protected saccharin derivative

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the N-t-butyl protected saccharin derivative in trifluoroacetic acid.

  • Reflux the solution for approximately 18 hours.[3]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully remove the TFA under reduced pressure.

  • Purify the resulting product, if necessary, by recrystallization or chromatography.

Caution: Trifluoroacetic acid is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

Visualized Workflows and Pathways

troubleshooting_workflow start Problem in Reaction check_conversion Low Conversion? start->check_conversion Analyze Crude Mixture check_purity Impure Product? start->check_purity Analyze Crude Mixture check_conversion->check_purity No increase_temp Increase Temperature / Time check_conversion->increase_temp Yes side_products Identify Side Products (e.g., O-alkylation, ring-opening) check_purity->side_products Yes final_product Pure Product check_purity->final_product No, product is pure re_analyze1 Analyze Product increase_temp->re_analyze1 Re-run Reaction optimize_conditions Change Solvent/Base Add Catalyst (KI) side_products->optimize_conditions Modify Conditions purification Purification Strategy side_products->purification Purify Mixture re_analyze2 Analyze Product optimize_conditions->re_analyze2 Re-run Reaction chromatography chromatography purification->chromatography Column Chromatography recrystallization recrystallization purification->recrystallization Recrystallization chromatography->final_product recrystallization->final_product

Caption: A general troubleshooting workflow for reactions.

alkylation_pathway cluster_products Potential Products saccharin_anion Saccharin Anion (Ambident Nucleophile) n_alkylation N-Alkylated Product (Major in DMF/DMSO) saccharin_anion->n_alkylation Attack at Nitrogen o_alkylation O-Alkylated Product (Minor Byproduct) saccharin_anion->o_alkylation Attack at Oxygen alkyl_halide Alkyl Halide (R-X) alkyl_halide->saccharin_anion Reaction with

Caption: N- vs. O-alkylation pathways for saccharin.

ring_opening_pathway cluster_products Ring-Opened Products saccharin Saccharin Derivative harsh_conditions Harsh Conditions (Strong Acid/Base, High Temp) saccharin->harsh_conditions Exposure to sulfamoyl 2-Sulfamoylbenzoic Acid harsh_conditions->sulfamoyl Hydrolysis sulfo 2-Sulfobenzoic Acid harsh_conditions->sulfo Hydrolysis

Caption: Ring-opening hydrolysis of the saccharin ring.

References

Technical Support Center: Synthesis of 1,2-Benzisothiazol-3(2H)-one 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxide, focusing on the critical role of the solvent. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct method for synthesizing this compound (a sulfoxide) is through the selective oxidation of the sulfur atom in the 1,2-benzisothiazol-3(2H)-one scaffold.[1] This transformation requires an oxidizing agent that is mild enough to avoid over-oxidation to the 1,1-dioxide (sulfone) derivative.

Q2: Which oxidizing agents are recommended for this selective oxidation?

A2: A modern and efficient reagent for this purpose is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[2] It offers a metal-free and green approach, providing excellent yields.[2] Other traditional oxidizing agents like hydrogen peroxide in acetic acid can also be used, but may lead to the formation of the 1,1-dioxide (saccharin) if conditions are not carefully controlled.[1]

Q3: How does the choice of solvent impact the synthesis?

A3: The solvent plays a crucial role in the synthesis by:

  • Solubilizing Reactants: Ensuring that both the 1,2-benzisothiazol-3(2H)-one substrate and the oxidizing agent are sufficiently dissolved to allow the reaction to proceed efficiently.

  • Influencing Reaction Rate: The polarity of the solvent can affect the transition state of the reaction, thereby influencing the reaction rate.

  • Controlling Selectivity: In some cases, the solvent can influence the selectivity of the oxidation, helping to prevent the formation of byproducts.

  • Facilitating Work-up: The choice of solvent can simplify the post-reaction work-up and purification process. For instance, using aqueous media can allow for purification without the need for column chromatography.[2]

Q4: What are the recommended solvents for the Selectfluor®-mediated oxidation?

A4: Aqueous media, specifically a mixture of water and a co-solvent like Dimethylformamide (DMF), have been shown to be highly effective.[2] A common ratio is a 9:1 mixture of H₂O/DMF.[2] This system is considered a "green" approach and facilitates high yields.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Poor Solubility of Starting Material: The 1,2-benzisothiazol-3(2H)-one may not be fully dissolved in the chosen solvent, limiting its availability for reaction.Increase the proportion of the organic co-solvent (e.g., DMF) in the aqueous mixture. Consider gentle heating to improve solubility, but monitor for potential side reactions.
Ineffective Oxidizing Agent: The oxidizing agent may have degraded or is not suitable for the specific substrate.Ensure the oxidizing agent is fresh and has been stored correctly. If using a milder agent, a slight increase in temperature or reaction time may be necessary.
Formation of 1,1-Dioxide (Sulfone) Byproduct Over-oxidation: The reaction conditions (e.g., temperature, reaction time, or strength of the oxidizing agent) are too harsh, leading to a second oxidation of the desired sulfoxide.Reduce the reaction temperature or shorten the reaction time. Use a more selective oxidizing agent like Selectfluor®. If using a stronger oxidant, carefully control the stoichiometry.
Inappropriate Solvent: The solvent may not be effectively moderating the reactivity of the oxidizing agent.Stick to recommended solvent systems like H₂O/DMF which have been shown to promote selective oxidation.[2]
Difficult Product Isolation/Purification Solvent Choice: The use of high-boiling point organic solvents can make removal under vacuum difficult.Utilize the recommended aqueous media, which often allows for simple filtration to isolate the product, avoiding the need for column chromatography.[2]
Emulsion during Work-up: If an extraction is necessary, the solvent system may be prone to forming emulsions.Add a saturated brine solution during the extraction to help break the emulsion.

Quantitative Data Summary

The following table summarizes the yield of this compound derivatives under different solvent conditions using Selectfluor® as the oxidizing agent.

SubstrateSolvent System (v/v)Temperature (°C)Time (h)Yield (%)
2-butylbenzo[d]isothiazol-3(2H)-oneH₂O/DMF (9:1)25195
2-phenylbenzo[d]isothiazol-3(2H)-oneH₂O/DMF (9:1)25196
2-(4-fluorophenyl)benzo[d]isothiazol-3(2H)-oneH₂O/DMF (9:1)25194
Benzo[d]isothiazol-3(2H)-oneH₂O/DMF (9:1)1001281

Data adapted from a study on Selectfluor®-mediated selective oxidation.[2]

Experimental Protocols

Protocol: Selective Oxidation using Selectfluor® in Aqueous Media

This protocol is based on a reported green and efficient method for the synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxides.[2]

Materials:

  • Substituted 1,2-benzisothiazol-3(2H)-one (0.2 mmol)

  • Selectfluor® (0.2 mmol)

  • Water (H₂O)

  • Dimethylformamide (DMF)

  • Reaction vial

Procedure:

  • To a reaction vial, add the substituted 1,2-benzisothiazol-3(2H)-one (0.2 mmol) and Selectfluor® (0.2 mmol).

  • Add a solvent mixture of H₂O/DMF (2.0 mL, v/v = 9:1).

  • Stir the reaction mixture at room temperature (25 °C) in the open air for 1 hour.

  • Upon completion of the reaction (monitored by TLC), the solid product typically precipitates out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with water to remove any remaining impurities.

  • Dry the product under vacuum to obtain the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Substrate & Selectfluor® in Vial add_solvent Add H₂O/DMF (9:1) prep->add_solvent stir Stir at 25°C for 1h add_solvent->stir filter Vacuum Filtration stir->filter wash Wash with H₂O filter->wash dry Dry Under Vacuum wash->dry product Pure this compound dry->product troubleshooting_logic start Low Yield or Byproduct Formation sub_sol Is Substrate Fully Dissolved? start->sub_sol Check temp Is Temperature Too High? sub_sol->temp Yes inc_dmf Increase DMF Co-solvent Ratio sub_sol->inc_dmf No dec_temp Decrease Reaction Temperature temp->dec_temp Yes check_reagent Check Oxidant Purity/Activity temp->check_reagent No

References

managing reaction temperature for selective oxidation of 1,2-benzisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for managing the reaction temperature during the selective oxidation of 1,2-benzisothiazol-3(2H)-one to its corresponding 1-oxide (sulfoxide).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the selective oxidation of 1,2-benzisothiazol-3(2H)-one to the 1-oxide?

A1: Common methods for this selective oxidation include the use of modern reagents like Selectfluor, as well as traditional oxidants such as hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3] The choice of oxidant significantly impacts the reaction conditions, particularly the temperature required for optimal selectivity.

Q2: Why is temperature control so critical in this reaction?

A2: Temperature is a crucial parameter for achieving high selectivity for the desired 1-oxide (sulfoxide). Insufficient temperature can lead to incomplete or slow reactions, while excessive heat can cause over-oxidation to the 1,1-dioxide (sulfone), significantly reducing the yield of the target compound.[2][4] Traditional methods using peroxides are particularly sensitive to temperature fluctuations.[1]

Q3: What is the primary side product to be concerned about during this oxidation?

A3: The main side product is the 1,1-dioxide of 1,2-benzisothiazol-3(2H)-one, also known as saccharin.[2] Its formation is a result of over-oxidation of the sulfur atom. Controlling the reaction temperature and the stoichiometry of the oxidizing agent are key to minimizing the formation of this byproduct.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[5] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot(s). The sulfoxide is typically more polar than the starting sulfide, and the sulfone is more polar than the sulfoxide. Visualizing the spots can be done using a UV lamp if the compounds are UV-active, or by using a potassium permanganate stain, which is effective for visualizing oxidizable functional groups like sulfides and sulfoxides.[6][7]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Possible Cause Suggested Solution
Reaction temperature is too low. For oxidations with H₂O₂ or m-CPBA, gradually increase the reaction temperature in 5-10°C increments. For some substrates, gentle warming may be necessary to initiate the reaction.[2]
Insufficient amount of oxidizing agent. Ensure the correct stoichiometry of the oxidant is used. For m-CPBA, using 1.0 to 1.2 equivalents is often recommended for selective sulfoxide formation.[5]
Poor quality of the oxidizing agent. Use a fresh, properly stored batch of the oxidizing agent. H₂O₂ solutions can degrade over time, and m-CPBA can lose its activity if not stored correctly.
Inappropriate solvent. Ensure the solvent is suitable for the chosen oxidant and reaction temperature. For instance, chlorinated solvents like dichloromethane are commonly used for m-CPBA oxidations.[5]

Issue 2: Poor Selectivity - Significant Formation of the 1,1-Dioxide (Sulfone)

Possible Cause Suggested Solution
Reaction temperature is too high. This is a common cause of over-oxidation. For m-CPBA oxidations, it is often recommended to run the reaction at low temperatures, such as 0°C or even -78°C, to enhance selectivity for the sulfoxide.[5][8] For H₂O₂ oxidations, maintaining room temperature or slightly below is often optimal.[3]
Excess oxidizing agent. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the oxidizing agent. Adding the oxidant portion-wise can also help maintain control over the reaction.[8]
Prolonged reaction time. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further oxidation of the desired sulfoxide.

Data Presentation: Reaction Conditions for Selective Oxidation

The following table summarizes typical reaction conditions for different oxidation methods.

Oxidizing AgentSubstrateTemperatureReaction TimeYield of 1-OxideReference
Selectfluor2-Butylbenzo[d]isothiazol-3(2H)-oneRoom Temperature (25°C)1 hour87% (NMR Yield)[1]
Selectfluor4,5-Dichloro-2-octylisothiazol-3(2H)-one100°C12 hours90%[1]
m-CPBAArylbutylsulfide0°C40-60 minutesHigh[5]
Hydrogen PeroxideMethyl phenyl sulfideRoom TemperatureVaries90-99%[3]

Experimental Protocols

Method 1: Selective Oxidation using Selectfluor

This protocol is adapted from a metal-free and efficient method for the synthesis of benzo[d]isothiazol-3(2H)-one-1-oxides.[1]

  • Preparation: In a 25 mL round-bottom flask, add 2-butylbenzo[d]isothiazol-3(2H)-one (0.2 mmol).

  • Reagent Addition: Add a solvent mixture of H₂O and DMF (2.0 mL, v/v = 9:1) followed by Selectfluor (0.2 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature (25°C) for 1 hour.

  • Work-up: After the reaction is complete (monitored by TLC), add ethyl acetate (5 mL). Wash the organic phase with water (2 x 5 mL) and brine (5 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Method 2: Selective Oxidation using Hydrogen Peroxide

This general protocol is for the selective oxidation of sulfides to sulfoxides.[3]

  • Preparation: Dissolve the 1,2-benzisothiazol-3(2H)-one derivative (2 mmol) in glacial acetic acid (2 mL) in a round-bottom flask.

  • Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (8 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully neutralize the solution with a 4 M aqueous NaOH solution. Extract the product with dichloromethane (CH₂Cl₂).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Method 3: Selective Oxidation using m-CPBA

This protocol is a general method for the selective oxidation of sulfides to sulfoxides at controlled low temperatures.[5]

  • Preparation: Dissolve the 1,2-benzisothiazol-3(2H)-one derivative (1.0 mmol) in tetrahydrofuran (THF, 5.0 mL) in a round-bottom flask.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.2 mmol) to the cooled solution.

  • Reaction: Stir the mixture at 0°C for 40-60 minutes, monitoring the progress by TLC.

  • Work-up: After completion, remove the THF under reduced pressure. Add water (5.0 mL) to the residue.

  • Isolation: Extract the product with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under vacuum.

Visualizations

Troubleshooting_Low_Yield start Low Yield of 1-Oxide check_temp Is the reaction temperature too low? start->check_temp increase_temp Gradually increase temperature check_temp->increase_temp Yes check_oxidant Is the amount of oxidant sufficient? check_temp->check_oxidant No end_good Problem Resolved increase_temp->end_good add_oxidant Ensure 1.0-1.2 eq. of oxidant is used check_oxidant->add_oxidant No check_reagent_quality Is the oxidant of good quality? check_oxidant->check_reagent_quality Yes add_oxidant->end_good use_fresh_reagent Use a fresh batch of oxidant check_reagent_quality->use_fresh_reagent No check_reagent_quality->end_good Yes use_fresh_reagent->end_good

Caption: Troubleshooting workflow for low yield of 1-oxide.

Oxidation_Pathway substrate 1,2-Benzisothiazol-3(2H)-one sulfoxide 1,2-Benzisothiazol-3(2H)-one 1-oxide (Desired Product) substrate->sulfoxide + [O] Controlled Temp. sulfone 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Over-oxidation Product) sulfoxide->sulfone + [O] High Temp. / Excess Oxidant

Caption: Reaction pathway for the oxidation of 1,2-benzisothiazol-3(2H)-one.

References

Technical Support Center: Synthesis of 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin. The following sections address specific issues related to preventing over-oxidation and other common challenges encountered during its synthesis from o-toluenesulfonamide.

Troubleshooting Guide & FAQs

This section is designed to help you identify and resolve common problems during the synthesis of saccharin.

Q1: My reaction mixture turned dark brown or black, and the yield of saccharin is very low. What could be the cause?

A1: A dark brown or black reaction mixture, often accompanied by excessive foaming or gas evolution, is a common indicator of over-oxidation. This is particularly prevalent when using strong oxidizing agents like potassium permanganate or chromic acid at elevated temperatures. High temperatures can lead to an uncontrolled, explosive oxidation reaction, resulting in the formation of various undesirable byproducts and a significant decrease in saccharin yield.[1] To prevent this, it is crucial to maintain strict temperature control, typically between 40-60°C, and to add the oxidizing agent portion-wise to manage the exothermic reaction.[2]

Q2: After acidification, I obtained a poor yield of a sticky, impure product instead of white crystalline saccharin. What went wrong?

A2: This issue often points to incomplete oxidation or the presence of significant impurities. Unreacted o-toluenesulfonamide and the formation of byproducts such as p-sulfamoylbenzoic acid can interfere with the crystallization of saccharin, leading to an oily or sticky precipitate.[3] Ensure that the reaction has gone to completion by allowing for a sufficient reaction time (which can range from 1.5 to 12 hours depending on the method) and that the appropriate stoichiometry of the oxidizing agent has been used.[2][4] Purification of the crude product by recrystallization is often necessary to obtain pure, crystalline saccharin.[3][5]

Q3: I've followed the protocol, but my saccharin yield is consistently below 50%. How can I improve it?

A3: Low yields can result from several factors. One common issue is the use of an insufficient amount of the oxidizing agent. Another possibility is the premature precipitation of the product before the reaction is complete, which can be influenced by the pH and temperature of the reaction mixture. Some modern protocols have achieved yields of over 90% by carefully controlling reaction parameters and sometimes using co-oxidants.[1] For instance, in chromic acid oxidation, a continuous process can offer higher yields and purity compared to a batch process by maintaining optimal reactant concentrations.[2] Review your procedure for the following:

  • Stoichiometry: Ensure the correct molar ratio of o-toluenesulfonamide to the oxidizing agent.

  • Reaction Time: Allow the reaction to proceed for the recommended duration.

  • Temperature Control: Maintain the specified temperature range throughout the reaction.

  • Purification: Optimize the workup and purification steps to minimize product loss.

Q4: What are the likely over-oxidation byproducts, and how can I detect them?

A4: While specific "undesirable peroxides" have been mentioned in the literature as a result of explosive oxidation at high temperatures, their exact structures are not well-documented in standard synthetic procedures.[1] However, over-oxidation can potentially lead to the cleavage of the aromatic ring. More commonly documented byproducts include p-sulfamoylbenzoic acid, which arises from the oxidation of p-toluenesulfonamide, an impurity often present in the starting material.[3][4] The presence of these impurities can be detected by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or by analyzing the melting point of the final product, which will be lower and broader than that of pure saccharin (228-230°C).[2][6]

Q5: How can I effectively purify my crude saccharin?

A5: A common and effective method for purifying crude saccharin is to first dissolve it in an alkaline solution (e.g., sodium carbonate or sodium hydroxide) to form the water-soluble sodium salt.[3] This allows for the filtration of insoluble impurities. The filtrate can then be treated with a decolorizing agent like activated charcoal. Finally, saccharin is reprecipitated by acidifying the solution with a mineral acid, such as hydrochloric or sulfuric acid, to a pH of about 1.5-2.5.[3] Recrystallization from a suitable solvent like isopropanol can further enhance purity.[3]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes key quantitative data for different methods of saccharin synthesis.

ParameterChromic Acid Oxidation[2][7]Potassium Permanganate Oxidation[5][8]
Starting Material o-Toluenesulfonamideo-Toluenesulfonamide
Oxidizing Agent Chromic Anhydride (CrO₃)Potassium Permanganate (KMnO₄)
Solvent/Medium Concentrated Sulfuric AcidAqueous Sodium Hydroxide
Reaction Temperature 48-66°CNot specified, but generally kept low initially
Reaction Time ~2 hoursNot specified, depends on rate of addition
Typical Yield ~88.7%Can be lower and more variable
Purity of Crude Product Contains chrome sulfate and unoxidized starting materialContains manganese dioxide
Key Considerations Exothermic reaction requiring careful temperature control.Requires careful, slow addition of KMnO₄ to avoid overheating.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of saccharin.

Protocol 1: Oxidation of o-Toluenesulfonamide using Chromic Acid[2]
  • Preparation of the Reaction Mixture: In a 500 ml reaction flask, add 100 g of concentrated sulfuric acid and 38.8 g of o-toluenesulfonamide. Stir the mixture until a clear solution is obtained.

  • Cooling and Precipitation: Gradually add 50 g of chipped ice to the solution while cooling the flask externally to maintain the temperature below 45°C. A fine precipitate will form, creating a slurry.

  • Oxidation: Heat the slurry to 48°C. Portion-wise, add 65 g of crude chromic acid anhydride over 30 minutes, ensuring the temperature is maintained between 48-60°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 1.5 hours at 58-66°C.

  • Workup and Isolation: Dilute the reaction mixture with water, cool it, and filter to collect the solid product.

  • Purification: Wash the filter cake with water. Dissolve the crude product in 150 ml of a 10% sodium carbonate solution and filter to remove any insoluble impurities.

  • Precipitation of Saccharin: Precipitate the saccharin from the filtrate by adding 100 ml of 20% sulfuric acid.

  • Final Steps: Wash the precipitated saccharin with water and dry to obtain the final product.

Protocol 2: Purification of Crude Saccharin[3]
  • Dissolution in Alkaline Solution: Dissolve the crude saccharin in a sufficient volume of a 10% sodium carbonate solution to form the sodium salt of saccharin.

  • Decolorization: Add a small amount of activated charcoal to the solution and stir for 15-20 minutes to remove colored impurities.

  • Filtration: Filter the solution to remove the activated charcoal and any other insoluble materials.

  • Reprecipitation: Slowly add a dilute mineral acid (e.g., 10% HCl or H₂SO₄) to the filtrate with stirring until the pH reaches approximately 1.5-2.5. Saccharin will precipitate as a white solid.

  • Isolation and Drying: Collect the precipitated saccharin by filtration, wash it with cold water to remove any residual acid and salts, and dry it in an oven at a moderate temperature.

Visualizations

Chemical Reaction Pathway

Saccharin Synthesis Pathway oTSA o-Toluenesulfonamide saccharin 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin) oTSA->saccharin Desired Oxidation over_oxidation Over-oxidation (High Temperature) oTSA->over_oxidation Uncontrolled Reaction oxidizing_agent Oxidizing Agent (e.g., CrO₃, KMnO₄) byproducts Byproducts (e.g., Ring Cleavage Products) over_oxidation->byproducts Troubleshooting Workflow start Start Synthesis check_yield Low Yield or Impure Product? start->check_yield dark_color Dark Reaction Color? check_yield->dark_color Yes success Successful Synthesis check_yield->success No stoichiometry Verify Stoichiometry dark_color->stoichiometry No over_oxidation_issue Indication of Over-oxidation dark_color->over_oxidation_issue Yes temp_control Check Temperature Control (Maintain 40-60°C) oxidant_addition Check Oxidant Addition Rate (Add Portion-wise) temp_control->oxidant_addition reaction_time Check Reaction Time stoichiometry->reaction_time purification Optimize Purification Protocol reaction_time->purification purification->success over_oxidation_issue->temp_control

References

stability issues of 1,2-benzisothiazol-3(2H)-one 1-oxide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-benzisothiazol-3(2H)-one 1-oxide in solution. This information is intended for researchers, scientists, and drug development professionals. Please note that while extensive data exists for the parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), specific stability data for the 1-oxide derivative is limited. The guidance provided is based on the known chemistry of related compounds and general principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the likely causes?

A1: Degradation of this compound in solution can be influenced by several factors, including:

  • pH: The stability of the related compound, 1,2-benzisothiazol-3(2H)-one (BIT), is known to be pH-dependent, with potential for hydrolysis under strongly acidic or alkaline conditions. The S-oxide group in your compound could influence its susceptibility to pH-mediated degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Long-term storage at room temperature or exposure to high temperatures during experimental procedures may lead to instability.

  • Light: Isothiazolinone compounds can be susceptible to photodegradation.[1] Exposure of your solution to UV or even ambient light for extended periods could initiate degradation pathways.

  • Solvent: The choice of solvent can significantly impact the stability of your compound. Protic solvents may participate in degradation reactions, while the polarity of the solvent can influence reaction rates.

  • Presence of Oxidizing or Reducing Agents: The sulfoxide group is susceptible to both oxidation (to a sulfone) and reduction (to a sulfide). The presence of oxidizing or reducing agents in your solution can lead to the degradation of your compound.

Q2: I am observing a change in the color of my this compound solution over time. What could this indicate?

A2: A change in the color of your solution is a common indicator of chemical degradation. This could be due to the formation of chromophoric degradation products. The degradation of the benzisothiazolinone ring system can lead to various colored byproducts. It is recommended to characterize the solution using techniques like UV-Vis spectroscopy and HPLC to identify any new peaks that may correspond to degradation products.

Q3: How can I assess the stability of my this compound solution?

A3: A systematic stability study is recommended. This typically involves subjecting the solution to various stress conditions (e.g., different pH values, temperatures, and light exposure) and monitoring the concentration of the parent compound and the formation of any degradation products over time. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is crucial for this purpose.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Aqueous Solution
Possible Cause Troubleshooting Steps
Hydrolysis 1. Determine the pH of your solution. 2. Buffer the solution to a pH where the compound is expected to be more stable (for many organic molecules, a pH between 4 and 6 is a good starting point). 3. Conduct a pH stability profile study by preparing solutions at different pH values and monitoring the degradation rate.
Photodegradation 1. Protect your solution from light by using amber vials or wrapping the container in aluminum foil. 2. Conduct a photostability study by exposing the solution to a controlled light source (e.g., a photostability chamber) and comparing it to a sample stored in the dark.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps
Degradation in Assay Media 1. Assess the stability of this compound in your specific assay buffer or media over the time course of the experiment. 2. Prepare fresh solutions of the compound immediately before each experiment.
Interaction with Media Components 1. Investigate potential interactions with components of your assay media (e.g., proteins, reducing agents like DTT). 2. Consider if the compound is reacting with your target or other cellular components in a way that leads to its degradation.

Experimental Protocols

Protocol 1: Preliminary pH Stability Assessment
  • Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution into each buffer to a final concentration suitable for analysis.

  • Incubation: Incubate the buffered solutions at a controlled temperature (e.g., 40°C) and protect them from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the aliquots by a suitable analytical method (e.g., HPLC) to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

Protocol 2: Photostability Assessment
  • Sample Preparation: Prepare two sets of solutions of this compound in a transparent solvent system.

  • Exposure: Expose one set of samples to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). Wrap the second set of samples in aluminum foil to serve as dark controls.

  • Incubation: Place both sets of samples in a temperature-controlled environment.

  • Time Points: Withdraw aliquots from both sets at appropriate time intervals.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

  • Data Analysis: Compare the degradation profiles of the light-exposed samples to the dark controls to assess the extent of photodegradation.

Data Presentation

Table 1: Hypothetical pH Stability Data for this compound at 40°C

pHHalf-life (t1/2) in hours (Hypothetical)
2.012
4.072
7.048
9.08
12.0< 1

Note: This data is hypothetical and for illustrative purposes only. Actual stability will need to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Prepare Solutions in Different Stress Conditions (pH, Solvent, etc.) A->B C Incubate at Controlled Temperature B->C D Expose to Controlled Light Source B->D E Store in Dark (Control) B->E F Withdraw Aliquots at Time Points C->F D->F E->F G Analyze by Stability- Indicating HPLC F->G H Quantify Parent Compound and Degradation Products G->H I I H->I Determine Degradation Kinetics and Pathways

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic Start Observed Instability of This compound Q1 Is the solution exposed to light? Start->Q1 A1_Yes Protect from light (Amber vials, foil) Q1->A1_Yes Yes A1_No Investigate other factors Q1->A1_No No Q2 What is the pH of the solution? A1_No->Q2 A2_Acid_Alkaline Buffer to a more neutral pH Q2->A2_Acid_Alkaline Acidic or Alkaline A2_Neutral Consider temperature effects Q2->A2_Neutral Neutral Q3 Is the solution heated? A2_Neutral->Q3 A3_Yes Store at lower temperature (e.g., 4°C or -20°C) Q3->A3_Yes Yes A3_No Investigate solvent effects and presence of reactive species Q3->A3_No No

Caption: Troubleshooting logic for stability issues of this compound.

References

Validation & Comparative

A Comparative Guide to Oxidizing Agents for the Synthesis of 1,2-Benzisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 1,2-benzisothiazol-3(2H)-one, a crucial scaffold in medicinal and agricultural chemistry, is achievable through various oxidative cyclization strategies. The choice of oxidizing agent plays a pivotal role in determining the reaction's efficiency, substrate scope, and environmental impact. This guide provides a comparative analysis of different oxidizing agents, supported by experimental data, to aid researchers in selecting the optimal synthetic route.

Performance Comparison of Oxidizing Agents

The selection of an appropriate oxidizing agent is critical for the successful synthesis of 1,2-benzisothiazol-3(2H)-one. The following table summarizes the performance of commonly employed oxidants, highlighting key metrics such as reaction yields, conditions, and substrate scope.

Oxidizing Agent/SystemStarting MaterialCatalyst/AdditiveReaction ConditionsYield (%)Purity (%)Key Advantages & Disadvantages
Molecular Oxygen (O₂) 2-MercaptobenzamidesCu(I) saltsO₂ atmosphereExcellentHighUtilizes a green and readily available oxidant.[1][2]
Molecular Oxygen (O₂) 2-MercaptobenzamidesCobalt Phthalocyanine (CoPcS)O₂ atmosphere, WaterGood to ExcellentHighEnables reaction in aqueous media, facilitating catalyst recycling.[1]
Hydrogen Peroxide (H₂O₂) 2-Mercaptobenzamide or its saltNoneAqueous solutionGood (e.g., 80.8%)High (e.g., 99.5%)A readily available and relatively clean oxidant.[3]
Selectfluor 2-MethylthiobenzamidesNoneRoom Temperature, Aqueous mediaExcellentHighMetal-free oxidation with high functional group tolerance.[1][4]
Chlorine (Cl₂) 2-(Alkylthio)benzonitrileHydrochloric acid45-50°C, then 65-70°CUp to 99.5%Up to 99.9%High yield and purity, but uses a toxic halogenating agent.[5]

Experimental Protocols

Detailed methodologies for key synthetic approaches are provided below to facilitate the replication and adaptation of these procedures.

Copper-Catalyzed Aerobic Oxidation of 2-Mercaptobenzamide

This method, developed by Kuninobu and Kanai, utilizes molecular oxygen as the terminal oxidant in a copper-catalyzed intramolecular N-S bond formation.[1][2]

Procedure:

  • To a solution of the 2-mercaptobenzamide derivative in a suitable organic solvent, add a catalytic amount of a Cu(I) salt (e.g., CuCl).

  • Stir the reaction mixture under an atmosphere of oxygen (O₂ balloon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to afford the desired 1,2-benzisothiazol-3(2H)-one.

Cobalt-Catalyzed Aerobic Oxidation in Water

This environmentally benign method employs a cobalt phthalocyanine catalyst to facilitate the oxidative cyclization in an aqueous medium.[1]

Procedure:

  • Suspend the 2-mercaptobenzamide and a catalytic amount of tetra-substituted sulfonated cobalt phthalocyanine (CoPcS) in water.

  • Stir the mixture vigorously under an oxygen atmosphere.

  • After the reaction is complete, the product can be isolated by filtration.

  • The aqueous mother liquor containing the catalyst can be recycled for subsequent batches.[1]

Oxidative Cyclization using Hydrogen Peroxide

This protocol describes the use of hydrogen peroxide for the synthesis of 1,2-benzisothiazol-3(2H)-one from 2-mercaptobenzamide.[3]

Procedure:

  • Prepare a solution of 2-mercaptobenzamide or its sodium salt in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP).

  • Slowly add an aqueous solution of hydrogen peroxide (8-30 wt%) to the reaction mixture.

  • Control the temperature, as the reaction can be exothermic.

  • After the addition is complete, continue stirring until the reaction is complete.

  • Work up the reaction mixture by distilling off the solvent and, if necessary, acidifying to precipitate the product.

  • The product can be collected by filtration, washed with water, and dried.

Selectfluor-Mediated Oxidation of 2-Methylthiobenzamides

This metal-free approach utilizes Selectfluor for the oxidative cyclization of 2-methylthiobenzamides.[1][4]

Procedure:

  • In a reaction vessel, dissolve the 2-methylthiobenzamide derivative in a mixture of an organic solvent and water.

  • Add Selectfluor to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the 1,2-benzisothiazol-3(2H)-one derivative.

Reaction Pathways and Mechanisms

The synthesis of 1,2-benzisothiazol-3(2H)-one proceeds through different mechanisms depending on the chosen starting material and oxidizing agent. The following diagrams illustrate a general experimental workflow and a plausible mechanistic pathway for the oxidative cyclization.

experimental_workflow cluster_start Starting Materials cluster_reaction Oxidative Cyclization cluster_end Product 2_Mercaptobenzamide 2-Mercaptobenzamide Oxidizing_Agent Oxidizing Agent (e.g., O₂, H₂O₂, Selectfluor) 2_Mercaptobenzamide->Oxidizing_Agent 2_2_Dithiodibenzamide 2,2'-Dithiodibenzamide 2_2_Dithiodibenzamide->Oxidizing_Agent 2_Alkylthiobenzamide 2-(Alkylthio)benzamide 2_Alkylthiobenzamide->Oxidizing_Agent BIT 1,2-Benzisothiazol-3(2H)-one Oxidizing_Agent->BIT Catalyst Catalyst (e.g., Cu(I), Co(II)) Catalyst->Oxidizing_Agent reaction_mechanism Start 2-Mercaptobenzamide Thiyl_Radical Thiyl Radical Intermediate Start->Thiyl_Radical Oxidation by Co(III) Co_II Co(II) Co_III Co(III) Co_II->Co_III Oxidation O2_1 O₂ O2_1->Co_III Co_III->Co_II Reduction Cyclization Intramolecular Nucleophilic Attack Thiyl_Radical->Cyclization Product 1,2-Benzisothiazol-3(2H)-one Cyclization->Product O2_2 O₂ O2_2->Cyclization

References

A Comparative Analysis of the Biological Activities of 1,2-Benzisothiazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazol-3(2H)-one (BIT) scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds. Derivatives of this heterocyclic system have demonstrated significant potential in various therapeutic areas, including as antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a comparative overview of the biological activities of selected 1,2-benzisothiazol-3(2H)-one derivatives, supported by available experimental data and detailed methodologies for key assays.

Data Presentation: A Comparative Look at Biological Potency

The following tables summarize the reported biological activities of various 1,2-benzisothiazol-3(2H)-one derivatives, offering a quantitative comparison of their potency.

Table 1: Antifungal Activity of Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives
Compound IDFungal SpeciesMIC₅₀ (µg/mL)Reference
DFD-VI-15Candida spp., Cryptococcus neoformans0.8 - 3.2[1]
BD-I-186Candida spp., Cryptococcus neoformans0.8 - 3.2[1]
DFD-V-49Candida spp., Aspergillus fumigatus, C. neoformans, and dermatophytes0.8 - 12.5[1]
DFD-V-66Candida spp., Aspergillus fumigatus, C. neoformans, and dermatophytes0.8 - 12.5[1]

MIC₅₀: Minimum Inhibitory Concentration required to inhibit 50% of microbial growth.

Table 2: Anticancer Activity of 1,2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors
Compound IDTargetIC₅₀ (nM)Reference
6bCaspase-3Nanomolar range[2]
6rCaspase-3Nanomolar range[2]
6sCaspase-3Nanomolar range[2]
6wCaspase-3Nanomolar range[2]
5iCaspase-31.15[3]

IC₅₀: Half-maximal Inhibitory Concentration.

Table 3: Antiviral Activity of 1,2-Benzisothiazol-3(2H)-one Derivatives
Compound DerivativeViral TargetIC₅₀ (µM)Reference
Functionalized 1,2-benzisothiazol-3(2H)-one-1,3,4-oxadiazole hybrid (Compound 7n)Dengue Virus (DENV2) NS2B/NS3 Protease3.75 ± 0.06[4]
Functionalized 1,2-benzisothiazol-3(2H)-one-1,3,4-oxadiazole hybrid (Compound 7n)West Nile Virus (WNV) NS2B/NS3 Protease4.22 ± 0.07[4]
2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-oneDengue Virus ReplicationIn the micromolar range[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols employed in the assessment of the biological activities of 1,2-benzisothiazol-3(2H)-one derivatives.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various fungal strains.

General Procedure:

  • Microorganism Preparation: Fungal strains are cultured on appropriate agar plates and incubated to obtain fresh colonies. A standardized inoculum suspension is then prepared in a suitable broth.

  • Compound Preparation: The 1,2-benzisothiazol-3(2H)-one derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in a microtiter plate.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated under conditions optimal for the growth of the specific fungal strain.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control. This is often assessed visually or by measuring the optical density.[1][6]

Caspase-3 Inhibition Assay

Objective: To evaluate the in vitro inhibitory activity of the compounds against human recombinant caspase-3.

General Procedure:

  • Reagents: Purified active human recombinant caspase-3 enzyme, a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC), and the test compounds are required.

  • Assay Protocol:

    • The test compounds are pre-incubated with the caspase-3 enzyme in an assay buffer for a specified period to allow for binding.

    • The fluorogenic substrate is then added to initiate the enzymatic reaction.

    • The reaction is monitored by measuring the fluorescence intensity over time. The cleavage of the substrate by caspase-3 releases a fluorescent molecule, leading to an increase in fluorescence.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the fluorescence data. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations.[2][3]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of 1,2-benzisothiazol-3(2H)-one derivatives.

G cluster_workflow Experimental Workflow for Biological Activity Screening synthesis Synthesis of 1,2-Benzisothiazol-3(2H)-one Derivatives purification Purification and Characterization synthesis->purification screening Primary Biological Screening purification->screening hit_id Hit Identification screening->hit_id secondary_assay Secondary Assays (e.g., Dose-Response) hit_id->secondary_assay lead_opt Lead Optimization secondary_assay->lead_opt

Caption: General experimental workflow for the discovery of bioactive compounds.

G cluster_pathway Simplified Caspase-3 Mediated Apoptosis Pathway apoptotic_stimulus Apoptotic Stimulus (e.g., DNA damage) initiator_caspases Initiator Caspases (e.g., Caspase-9) apoptotic_stimulus->initiator_caspases caspase_3 Caspase-3 (Executioner Caspase) initiator_caspases->caspase_3 cellular_substrates Cleavage of Cellular Substrates caspase_3->cellular_substrates bit_derivative 1,2-Benzisothiazol-3(2H)-one Derivative bit_derivative->caspase_3 Inhibition apoptosis Apoptosis cellular_substrates->apoptosis

Caption: Inhibition of the caspase-3 apoptotic pathway by derivatives.

References

A Comparative Guide to the Electrochemical Properties of 1,2-Benzisothiazol-3(2H)-one 1-Oxide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 1,2-benzisothiazol-3(2H)-one 1-oxide and its structurally related alternatives. Due to the limited availability of direct experimental electrochemical data for this compound in publicly accessible literature, this comparison leverages data from its parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), its over-oxidation product, saccharin, and another relevant isothiazolinone, methylisothiazolinone (MIT). This guide summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams to contextualize the information for research and development purposes.

Introduction to the Compounds and their Electrochemical Relevance

1,2-benzisothiazol-3(2H)-one and its derivatives are a class of sulfur-nitrogen heterocyclic compounds with diverse applications, including as antimicrobial agents and in medicinal chemistry. The oxidation state of the sulfur atom significantly influences their electronic and, consequently, their electrochemical properties. The electrochemical behavior of these compounds is crucial for understanding their mechanism of action, developing analytical detection methods, and exploring their potential in redox-based applications.

This guide focuses on a comparative overview of the following compounds:

  • This compound: The target compound, a sulfoxide derivative.

  • 1,2-benzisothiazol-3(2H)-one (BIT): The parent sulfide compound.

  • Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide): The sulfone derivative, representing a higher oxidation state.

  • Methylisothiazolinone (MIT): A structurally related isothiazolinone with documented electrochemical behavior.

Comparative Electrochemical Data

The following table summarizes the available electrochemical data for the compared compounds. It is important to note the absence of specific experimental data for this compound in the reviewed literature. Its expected behavior is inferred from the general electrochemical properties of sulfoxides.

ParameterThis compound1,2-benzisothiazol-3(2H)-one (BIT)Saccharin (Sodium Salt)Methylisothiazolinone (MIT)
Oxidation Potential Expected to be higher than BITSubject to oxidation to the 1-oxide and 1,1-dioxideGenerally stable to further oxidation under typical CV conditionsAnodic peak observed, indicating oxidation
Reduction Potential Expected to be reducible to BITNot typically reduced under standard CV conditionsExhibits reduction peaksNot typically reduced under standard CV conditions
Electron Transfer ---Oxidation is an irreversible processQuasi-reversible redox behavior has been observedAnodic oxidation is an irreversible two-electron process
Key CV Features ---Oxidation peaks corresponding to the formation of the sulfoxide and sulfoneWell-defined redox peaks have been reported in specific electrolytesA well-defined anodic peak is observed

Experimental Protocols

The following are detailed methodologies for key electrochemical experiments applicable to the analysis of 1,2-benzisothiazol-3(2H)-one derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a compound.

Objective: To determine the oxidation and reduction potentials and to assess the reversibility of electron transfer processes.

Apparatus and Reagents:

  • Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).

  • Working Electrodes: Glassy Carbon Electrode (GCE), Boron-Doped Diamond Electrode (BDDE), or Gold (Au) electrode.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire or graphite rod.

  • Electrochemical cell.

  • Supporting Electrolyte: e.g., 0.1 M KCl, 0.1 M HClO4, or a suitable buffer solution (e.g., citrate-phosphate buffer).

  • Solvent: Acetonitrile, Dimethylformamide (DMF), or aqueous buffer.

  • Analyte solution (e.g., 1 mM of the compound in the supporting electrolyte).

  • Inert gas (e.g., Nitrogen or Argon) for deaeration.

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the supporting electrolyte.

  • Deaeration: Purge the electrolyte solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

  • Background Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the potential window and identify any background currents.

  • Analyte Measurement: Add the analyte to the cell to the desired concentration.

  • Data Acquisition: Apply a potential waveform, sweeping the potential from an initial value to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). Record the resulting current.

  • Data Analysis: Analyze the resulting voltammogram to determine the peak potentials (Epa for anodic peak, Epc for cathodic peak) and peak currents (ipa for anodic peak, ipc for cathodic peak).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relationships between the compared compounds and a typical experimental workflow for their electrochemical analysis.

cluster_0 Oxidation States of 1,2-Benzisothiazol-3(2H)-one BIT 1,2-benzisothiazol-3(2H)-one (Sulfide) BIT_Oxide This compound (Sulfoxide) BIT->BIT_Oxide Oxidation BIT_Oxide->BIT Reduction Saccharin Saccharin (Sulfone) BIT_Oxide->Saccharin Further Oxidation

Caption: Oxidation states of 1,2-benzisothiazol-3(2H)-one.

cluster_workflow Electrochemical Analysis Workflow prep Sample Preparation (Analyte + Electrolyte) cell Electrochemical Cell Setup (3-Electrode System) prep->cell deaeration Deaeration (Inert Gas Purge) cell->deaeration cv Cyclic Voltammetry (Potential Sweep) deaeration->cv data Data Acquisition (Current vs. Potential) cv->data analysis Data Analysis (Peak Potentials, Currents) data->analysis interpretation Interpretation (Redox Behavior) analysis->interpretation

Caption: A typical experimental workflow for electrochemical analysis.

Conclusion

While direct and comprehensive electrochemical data for this compound remains a gap in the current scientific literature, a comparative analysis with its sulfide and sulfone analogues, as well as other isothiazolinones, provides valuable insights. The oxidation state of the sulfur atom is a key determinant of the electrochemical behavior. 1,2-benzisothiazol-3(2H)-one is susceptible to oxidation, forming the more stable sulfoxide and subsequently the sulfone (saccharin). Saccharin itself exhibits quasi-reversible redox behavior. The anodic oxidation of a related compound, methylisothiazolinone, has been characterized as an irreversible two-electron process.

It is anticipated that this compound will exhibit electrochemical properties intermediate between the sulfide (BIT) and the sulfone (saccharin). Further experimental studies employing techniques such as cyclic voltammetry are necessary to fully elucidate its electrochemical signature. The protocols and comparative data presented in this guide offer a foundational framework for researchers undertaking such investigations.

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 1,2-Benzisothiazol-3(2H)-one 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical cornerstone of any research endeavor. This guide provides a comparative analysis of X-ray crystallography for the definitive structural elucidation of 1,2-benzisothiazol-3(2H)-one 1-oxide, benchmarked against other common analytical techniques. While the specific crystal structure of this compound is not publicly available, this guide will utilize data from closely related derivatives to illustrate the power and precision of the crystallographic method.

The synthesis of 1,2-benzisothiazol-3(2H)-one 1-oxides can sometimes result from unexpected molecular rearrangements, making definitive structural verification paramount[1]. X-ray crystallography stands as the gold standard for such confirmation, providing an unequivocal three-dimensional map of the molecule's atomic arrangement. This guide will delve into the experimental data and protocols for this technique, offering a comparison with spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which are also instrumental in piecing together the molecular puzzle.

At a Glance: Comparing Structural Elucidation Techniques

The following table summarizes the key quantitative data obtained from X-ray crystallography (using a representative 1,1-dioxide derivative) and other analytical methods for the structural analysis of this compound and its close relatives.

Analytical TechniqueKey Parameters MeasuredSample Data/Expected Values for this compound & Derivatives
X-ray Crystallography Crystal system, Space group, Unit cell dimensions (Å, °), R-factorFor 2-(2-Oxo-2-phenylethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Monoclinic, P2/n, a = 13.3 Å, b = 7.9 Å, c = 13.4 Å, β = 111.9°, R-factor = 0.045[2]
¹H NMR Spectroscopy Chemical shift (δ, ppm), Coupling constants (J, Hz), MultiplicityFor N-substituted 1-oxide derivatives, aromatic protons are expected as multiplets between 7.7 and 8.1 ppm[1]. For the parent 1,2-benzisothiazol-3(2H)-one, aromatic protons appear between 7.4 and 8.1 ppm[3].
¹³C NMR Spectroscopy Chemical shift (δ, ppm)For an N-propyl 1-oxide derivative, aromatic carbons resonate between 125.1 and 145.6 ppm, with the carbonyl carbon around 165 ppm[1]. For the parent 1,2-benzisothiazol-3(2H)-one, aromatic carbons are observed between 120.8 and 144.9 ppm, and the carbonyl carbon at 169.1 ppm[3].
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)For this compound (C₇H₅NO₂S), the calculated exact mass for the protonated molecule [M+H]⁺ is 168.0119[1]. The parent compound shows a top peak at m/z 151[3].
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Characteristic peaks for the carbonyl (C=O) and sulfoxide (S=O) functional groups are expected.

In-Depth Analysis: Methodologies and Data Interpretation

X-ray Crystallography: The Definitive Structure

X-ray crystallography provides an unambiguous determination of the molecular structure by mapping the electron density of a single crystal. This technique is unparalleled in its ability to reveal bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The crystals should ideally be larger than 0.1 mm in all dimensions and free of significant defects.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data to yield the final, precise atomic coordinates.

The following table presents the crystallographic data for 2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a structurally related compound.

ParameterValue
Chemical FormulaC₁₅H₁₀ClNO₄S
Molecular Weight335.75
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.7258 (4)
b (Å)9.0780 (4)
c (Å)10.0809 (5)
α (°)83.884 (3)
β (°)85.092 (3)
γ (°)87.765 (3)
Volume (ų)700.10 (6)
Z2
R-factorNot specified

Data sourced from a study on a related compound[4].

Spectroscopic Techniques: Corroborative Evidence

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are invaluable for initial characterization, confirmation of functional groups, and analysis of compounds that are not amenable to crystallization.

NMR spectroscopy probes the chemical environment of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the connectivity and stereochemistry of a molecule.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum, which is then phased and baseline-corrected. Analysis of chemical shifts, coupling constants, and peak integrations allows for the assignment of the molecular structure.

MS provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, for example, by electrospray ionization (ESI) or electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental formula.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for structural elucidation using X-ray crystallography and a comparative overview of the different analytical techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallography X-ray Crystallography synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final 3D Structure

Workflow for X-ray Crystallography.

comparison_logic cluster_techniques Analytical Techniques cluster_information Information Obtained compound 1,2-benzisothiazol-3(2H)-one 1-oxide xray X-ray Crystallography compound->xray nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry compound->ms ir IR Spectroscopy compound->ir xray_info 3D Atomic Arrangement Bond Lengths & Angles xray->xray_info nmr_info Connectivity Chemical Environment nmr->nmr_info ms_info Molecular Weight Elemental Formula ms->ms_info ir_info Functional Groups ir->ir_info final_confirmation Unambiguous Structural Confirmation xray_info->final_confirmation structural_elucidation Proposed Structure nmr_info->structural_elucidation ms_info->structural_elucidation ir_info->structural_elucidation structural_elucidation->final_confirmation

Comparison of Analytical Techniques.

References

A Comparative Guide to the Thermal Analysis of 1,2-benzisothiazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal properties of 1,2-benzisothiazol-3(2H)-one (BIT) and its oxidized derivative, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin). Due to the limited availability of specific TGA/DSC data for 1,2-benzisothiazol-3(2H)-one 1-oxide, this document focuses on its closely related and well-characterized parent compound and the 1,1-dioxide derivative. The thermal stability and decomposition characteristics of these compounds are critical parameters in drug development, formulation, and manufacturing, influencing storage conditions, shelf-life, and processing parameters.

Executive Summary

Thermal analysis, employing techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is indispensable for characterizing the physicochemical properties of active pharmaceutical ingredients (APIs) and excipients. This guide presents available thermal analysis data for 1,2-benzisothiazol-3(2H)-one (BIT) and saccharin, offering a baseline for understanding the thermal behavior of this class of compounds. While direct experimental data for this compound is not extensively published, the data herein for its structural analogs provide valuable insights into its expected thermal stability.

Comparative Thermal Properties

The thermal behavior of 1,2-benzisothiazol-3(2H)-one (BIT) and saccharin reveals differences in their stability and decomposition profiles. BIT exhibits thermal stability up to approximately 200°C[1]. Saccharin, the 1,1-dioxide derivative, shows a higher melting point and a broader decomposition range.

CompoundMelting Point (°C)Onset of Decomposition (°C)Key Thermal Events
1,2-benzisothiazol-3(2H)-one (BIT) 154 - 158[1]~200[1]Sharp endothermic peak corresponding to melting.
1,2-benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin) 220 - 225[2]203 - 329[2]Endothermic event around 220-225°C, followed by a multi-stage decomposition.
This compound Not availableNot availableData not publicly available.

Experimental Protocols

The following is a general experimental protocol for conducting TGA and DSC analysis on crystalline organic compounds, which is applicable for the characterization of this compound and its derivatives.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other phase transitions.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 250°C (or a temperature beyond the melting point) at a heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event. The area under the melting peak corresponds to the enthalpy of fusion.

Experimental Workflow for Thermal Analysis

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis cluster_output Results Sample Test Compound Weighing Accurately weigh 5-10 mg (TGA) 2-5 mg (DSC) Sample->Weighing Encapsulation Place in appropriate pan (TGA: open, DSC: sealed) Weighing->Encapsulation TGA TGA Instrument Encapsulation->TGA TGA DSC DSC Instrument Encapsulation->DSC DSC TGA_Data TGA Thermogram (Mass vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Analysis Determine: - Decomposition Temp - Melting Point - Enthalpy of Fusion TGA_Data->Analysis DSC_Data->Analysis Report Comparative Report Analysis->Report

Caption: Experimental workflow for TGA and DSC analysis.

Conclusion

The thermal characterization of 1,2-benzisothiazol-3(2H)-one derivatives is crucial for their development and application in the pharmaceutical industry. While specific TGA/DSC data for this compound remains to be published, the analysis of its parent compound, BIT, and its 1,1-dioxide derivative, saccharin, provides a solid foundation for estimating its thermal properties. The provided experimental protocols offer a standardized approach for the future thermal analysis of this and other related compounds. Further studies are warranted to fully elucidate the thermal behavior of this compound and expand the comparative dataset.

References

Cytotoxicity of 1,2-Benzisothiazol-3(2H)-one 1-Oxide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic activity of various 1,2-benzisothiazol-3(2H)-one 1-oxide derivatives against several cancer cell lines. The data presented is compiled from recent scientific literature and aims to offer an objective overview of the anti-cancer potential of this class of compounds.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC50 values) of selected 1,2-benzisothiazol-3(2H)-one derivatives. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher cytotoxic potency.

Compound ClassDerivativeCell LineAssay TypeIC50 ValueReference
Benzisothiazolone (BIT)BIT Derivative 1Hodgkin's Lymphoma (L428)XTT3.3 µg/ml[1][2]
Benzisothiazolone (BIT)BIT Derivative 2Hodgkin's Lymphoma (L428)XTT4.35 µg/ml[1][2]
Benzisothiazolone (BIT)BIT Derivative 3Hodgkin's Lymphoma (L428)XTT13.8 µg/ml[1][2]
Saccharin DerivativeCompound 10aOvarian Cancer (Ovcar-3)Not Specified7.64 ± 0.01 µM[3]
Saccharin DerivativeCompound 10aMelanoma (M-14)Not Specified8.66 ± 0.01 µM[3]
Saccharin DerivativeCompound 6qBreast Cancer (MCF-7)Not Specified3.86 ± 0.72 µg/ml[4]
Saccharin DerivativeCompound 6qPancreatic Cancer (PanC-1)Not Specified3.65 ± 0.18 µg/ml[4]
Benzothiazole DerivativeCompound 2bPancreatic Cancer (AsPC-1)MTT12.44 µM[5]
Benzothiazole DerivativeCompound 2bPancreatic Cancer (BxPC-3)MTT14.99 µM[5]
Benzothiazole DerivativeCompound 2bPancreatic Cancer (Capan-2)MTT19.65 µM[5]
Benzothiazole DerivativeCompound 2bParaganglioma (PTJ64i)MTT8.49 µM[5]
Benzothiazole DerivativeCompound 2bParaganglioma (PTJ86i)MTT16.70 µM[5]
Benzothiazole DerivativeCompound 2bNormal Fibroblasts (HFF-1)MTT21.37 µM[5]
Benzothiazole DerivativeCompound 4dPancreatic Cancer (AsPC-1)MTT7.66 µM[5]
Benzothiazole DerivativeCompound 4dPancreatic Cancer (BxPC-3)MTT3.99 µM[5]
Benzothiazole DerivativeCompound 4dPancreatic Cancer (Capan-2)MTT8.97 µM[5]
Benzothiazole DerivativeCompound 4dParaganglioma (PTJ64i)MTT6.79 µM[5]
Benzothiazole DerivativeCompound 4dParaganglioma (PTJ86i)MTT12.39 µM[5]
Benzothiazole DerivativeCompound 4dNormal Fibroblasts (HFF-1)MTT9.23 µM[5]

Experimental Protocol: XTT Cytotoxicity Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity. As cellular viability and metabolic activity are closely related, the XTT assay is a reliable indicator of cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, thaw the XTT labeling reagent and the electron-coupling reagent. Prepare the XTT labeling solution by mixing the two reagents according to the manufacturer's instructions.

  • XTT Addition and Incubation: Add 50 µL of the freshly prepared XTT labeling solution to each well. Incubate the plate for an additional 2-4 hours at 37°C in a humidified 5% CO2 atmosphere. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract non-specific background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action: Signaling Pathways

Several studies suggest that the cytotoxic effects of some 1,2-benzisothiazol-3(2H)-one derivatives are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is often associated with cancer.

Below are diagrams illustrating the experimental workflow of a typical cytotoxicity assay and the canonical NF-κB signaling pathway, which is a key target for these compounds.

Cytotoxicity_Assay_Workflow cluster_workflow Experimental Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (24-72 hours) B->C D Addition of Cytotoxicity Reagent (e.g., XTT) C->D E Incubation (2-4 hours) D->E F Absorbance Reading (Microplate Reader) E->F G Data Analysis (IC50 Determination) F->G

Cytotoxicity Assay Workflow

NFkB_Signaling_Pathway cluster_pathway Canonical NF-κB Signaling Pathway Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters in cytoplasm IkB_P P-IκB IkB->IkB_P Ub Ubiquitination IkB_P->Ub Proteasome Proteasomal Degradation IkB_P->Proteasome Ub->Proteasome NFkB_active Active NF-κB Proteasome->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_expression Target Gene Expression (Proliferation, Survival, Anti-apoptosis) Nucleus->Gene_expression induces Inhibitor 1,2-Benzisothiazol-3(2H)-one 1-oxide derivatives Inhibitor->IKK_complex inhibits

Canonical NF-κB Signaling Pathway Inhibition

References

A Comparative Guide to the Enzyme Inhibition Profile of 1,2-Benzisothiazol-3(2H)-one 1-Oxide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzyme inhibitory activities of various analogs of 1,2-benzisothiazol-3(2H)-one 1-oxide and related derivatives. The data presented herein is collated from multiple research endeavors, offering a valuable resource for those engaged in drug discovery and development. This document summarizes quantitative inhibition data, details the experimental methodologies employed in these studies, and visualizes relevant biological pathways and experimental workflows.

Quantitative Inhibition Data

The following tables summarize the inhibitory concentrations (IC50) of various 1,2-benzisothiazol-3(2H)-one analogs against a range of enzymes. These values are crucial for comparing the potency and selectivity of these compounds.

Caspase-3 Inhibition
Compound IDStructure/DescriptionIC50 (nM)Reference
5i A novel 1,2-benzisothiazol-3-one derivative1.15[1]
6b, 6r, 6s, 6w 1,2-benzisothiazol-3-one derivativesNanomolar range[2][3]
HIV-1 Reverse Transcriptase (RT) Inhibition
Compound IDTarget ActivityIC50 (µM)Reference
1 RT RNase H< 1.0[4][5][6]
2 RT RNase H< 1.0[4][5][6]
3 RT RNase H2.5 ± 0.2[4]
4 RT RNase HNot specified[4][5][6]
1, 2, 4 RT DNA Polymerase~1 to 6[4][5][6]
3 RT DNA PolymeraseInactive[4]

Compound Descriptions:

  • 1: 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one[4][5][6]

  • 2: ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate[4][5][6]

  • 3: 2-methylbenzo[d]isothiazol-3(2H)-one[4][5]

  • 4: N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide[4][5][6]

Human Leukocyte Elastase (HLE) Inhibition
Compound IDStructure/DescriptionIC50 (µM)kobs/[I] (M⁻¹s⁻¹)Reference
21 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxide derivative3.1Not reported[7]
9l 2,4,5-triphenylisothiazol-3(2H)-one 1,1-dioxide derivativeNot reported2440[8]
Cyclooxygenase (COX) Inhibition

Two new series of 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives have been synthesized and evaluated for their in vitro COX-1/COX-2 inhibitory activity. Benzenesulfonamides bearing a pyrazole moiety (compounds 19, 20) and its cyclized form (23) exhibited the highest anti-inflammatory activity, comparable to celecoxib.[5][9]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Caspase-3 Inhibition Assay (Colorimetric)

This assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (p-NA) after cleavage from the labeled substrate DEVD-p-NA.[10]

  • Cell Lysis:

    • Induce apoptosis in the desired cell line (e.g., Jurkat cells) and prepare a non-induced control.

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.

    • Determine the protein concentration of the lysate.

  • Enzyme Assay:

    • Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well of a 96-well plate.

    • Add 50 µL of the cell lysate (containing 50-200 µg of protein) to the wells.

    • Add 5 µL of the 1,2-benzisothiazol-3(2H)-one analog inhibitor to be tested.

    • Initiate the reaction by adding 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours.

  • Data Analysis:

    • Measure the absorbance at 400-405 nm using a microplate reader.

    • Compare the absorbance of samples with and without the inhibitor to determine the percent inhibition.

HIV-1 Reverse Transcriptase RNase H Inhibition Assay (Fluorescence-based)

This assay quantifies RNase H activity using a hybrid substrate with a fluorophore and a quencher. Cleavage of the RNA strand by RNase H separates the fluorophore and quencher, leading to an increase in fluorescence.[11][12]

  • Reaction Setup:

    • In a 96-well plate, add 80 µL of RT reaction mix (50 mM Tris-HCl pH 7.8, 80 mM KCl, 6 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.2% PEG-8000).

    • Add 10 µL of the 1,2-benzisothiazol-3(2H)-one analog inhibitor at the desired concentration.

    • Add 10 µL of a fluorescein-labeled RNA/Dabcyl-labeled DNA hybrid substrate.

  • Enzyme Reaction:

    • Initiate the reaction by adding 10 µL of HIV-1 RT enzyme (e.g., 20 ng).

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

    • Stop the reaction by adding 50 µL of 0.5 M EDTA.

  • Data Analysis:

    • Measure the fluorescence intensity using a fluorometer with excitation at 490 nm and emission at 528 nm.

    • Calculate the percent inhibition by comparing the fluorescence of the inhibitor-treated samples to untreated controls.

Human Leukocyte Elastase (HLE) Inhibition Assay (Fluorometric)

This assay measures the hydrolysis of a specific fluorogenic substrate by HLE.[13][14]

  • Reagent Preparation:

    • Dilute Human Leukocyte Elastase to 0.25 ng/µL in the provided assay buffer.

    • Prepare serial dilutions of the test inhibitor at a 10-fold higher concentration than the desired final concentration.

  • Enzyme Assay:

    • Add 20 µL of the diluted elastase to each well of a 96-well plate (except for negative controls).

    • Add 5 µL of the diluted test inhibitor to the designated wells.

    • Pre-incubate the inhibitor and enzyme for 30 minutes at room temperature with gentle agitation.

    • Dilute the fluorogenic substrate according to the kit instructions.

    • Initiate the reaction by adding 25 µL of the diluted substrate to all wells.

  • Data Analysis:

    • Immediately measure the fluorescence with an excitation wavelength of 360-400 nm and an emission wavelength of 460-505 nm in a kinetic mode for at least 30 minutes.

    • Determine the rate of reaction and calculate the percent inhibition.

COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)

This assay determines the ability of a compound to inhibit recombinant human COX-2.[15]

  • Reaction Setup:

    • In a reaction tube, add 960 µL of reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Add 10 µL of heme and 10 µL of COX-2 enzyme.

    • Add 10 µL of the 1,2-benzisothiazol-3(2H)-one-1,1-dioxide analog solution (final concentration, for example, 10 µM).

    • Pre-incubate the mixture for a specified time at a specific temperature (e.g., 2 minutes at 37°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for a specified time (e.g., 2 minutes at 37°C).

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantification:

    • The product of the COX reaction (e.g., Prostaglandin E2) is quantified using a specific enzyme immunoassay kit according to the manufacturer's instructions. This typically involves a competitive ELISA format.

    • The absorbance is read on a plate reader, and the concentration of the product is determined from a standard curve.

    • The percent inhibition is calculated by comparing the amount of product formed in the presence and absence of the inhibitor.

Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to the enzyme inhibition studies of 1,2-benzisothiazol-3(2H)-one analogs.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Inhibitor 1,2-Benzisothiazol -3(2H)-one Analog Inhibitor->Caspase-3

Caption: Apoptosis signaling pathway showing the points of caspase-3 inhibition.

HIV_Reverse_Transcription_Workflow cluster_process HIV-1 Reverse Transcription cluster_inhibition Inhibition by 1,2-Benzisothiazol-3(2H)-one Analogs Viral RNA Viral RNA RNA-DNA Hybrid RNA-DNA Hybrid Viral RNA->RNA-DNA Hybrid DNA Polymerase Activity tRNA Primer tRNA Primer dsDNA dsDNA RNA-DNA Hybrid->dsDNA RNase H Activity & DNA Polymerase Activity DNA_Polymerase_Inhibitor Analog Inhibitor (DNA Polymerase) HIV_RT HIV-1 Reverse Transcriptase DNA_Polymerase_Inhibitor->HIV_RT Inhibits DNA Polymerase Activity RNase_H_Inhibitor Analog Inhibitor (RNase H) RNase_H_Inhibitor->HIV_RT Inhibits RNase H Activity

Caption: Workflow of HIV-1 reverse transcription and points of inhibition.

Enzyme_Inhibition_Assay_Workflow Enzyme Enzyme Reaction_Mix Enzyme->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix Inhibitor 1,2-Benzisothiazol -3(2H)-one Analog Inhibitor->Reaction_Mix Product Product Reaction_Mix->Product Enzymatic Reaction Detection Signal Detection (Absorbance/ Fluorescence) Product->Detection Data_Analysis IC50 Calculation Detection->Data_Analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Safety Operating Guide

Proper Disposal of 1,2-Benzisothiazol-3(2H)-one 1-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of 1,2-benzisothiazol-3(2H)-one 1-oxide based on available data for structurally similar compounds. Specific regulations for this exact compound may vary. Always consult with a licensed waste disposal professional and adhere to all local, state, and federal regulations.

Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility in its disposal. While specific data for this compound is limited, information from closely related compounds, such as 1,2-benzisothiazol-3(2H)-one (BIT) and its 1,1-dioxide derivative, provides essential guidance.

Essential Safety and Handling before Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust or fumes. In case of a spill, prevent the material from entering drains or waterways. Absorb the spill with an inert material and collect it in a suitable, sealed container for disposal.

Quantitative Data for Related Compounds

The following table summarizes available quantitative data for compounds structurally related to this compound. This information should be used as a reference, and it is crucial to confirm the specific requirements for the 1-oxide derivative with a certified waste management provider.

ParameterCompoundValueRegulatory Body
US EPA Hazardous Waste Code 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin) and its saltsU202[1]Environmental Protection Agency (EPA)

Disposal Workflow

The proper disposal of this compound should follow a structured procedure to ensure safety and compliance. The workflow diagram below illustrates the key steps.

cluster_prep Preparation cluster_assessment Assessment & Segregation cluster_disposal Disposal cluster_compliance Compliance start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Keep in Original or Properly Labeled, Sealed Container ppe->container no_mix Do Not Mix with Other Chemical Waste container->no_mix consult_sds Consult Safety Data Sheet (if available for 1-oxide) no_mix->consult_sds waste_professional Contact Licensed Waste Disposal Professional consult_sds->waste_professional transport Arrange for Professional Waste Collection and Transport waste_professional->transport incineration Potential Disposal Method: Incineration (confirm with vendor) transport->incineration documentation Maintain Disposal Records incineration->documentation regulations Adhere to Local, State, and Federal Regulations documentation->regulations

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

  • Preparation and Segregation:

    • Ensure the waste this compound is in its original container or a clearly labeled, sealed, and compatible waste container.

    • Do not mix this waste with any other chemical waste streams to avoid potentially hazardous reactions.

  • Consult a Professional:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to determine the specific disposal requirements for this chemical.

    • Provide them with all available information, including the chemical name, quantity, and any available safety data.

  • Waste Collection and Disposal:

    • Follow the instructions provided by the waste disposal professional for packaging and pickup.

    • While specific guidance for the 1-oxide is unavailable, incineration is a common disposal method for similar chemical compounds and may be recommended.[2]

    • Waste material must be disposed of in accordance with national and local regulations.[3]

Environmental Hazards and Considerations

By adhering to these guidelines and consulting with certified professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1,2-benzisothiazol-3(2H)-one 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides safety and handling information for 1,2-benzisothiazol-3(2H)-one (CAS No. 2634-33-5). While chemically related, specific safety data for 1,2-benzisothiazol-3(2H)-one 1-oxide (CAS No. 14599-38-3) was not available. Users should handle this compound with caution and consult the manufacturer's safety data sheet (SDS) for specific guidance.

This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for handling 1,2-benzisothiazol-3(2H)-one in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Summary

1,2-Benzisothiazol-3(2H)-one is a solid, off-white to yellowish powder. It is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1][2][3] It is also very toxic to aquatic life.[1][2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 1,2-benzisothiazol-3(2H)-one:

PPE CategorySpecificationStandard
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemical-resistant, impervious gloves (inspect before use). Fire/flame resistant and impervious clothing.EN 374 (EU) or equivalent.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.NIOSH (US) or CEN (EU) approved.[3]

Operational Plan: Safe Handling Protocol

1. Preparation:

  • Ensure adequate ventilation in the work area.[1] A chemical fume hood is recommended.

  • Locate and ensure the functionality of the nearest eye wash station and safety shower.

  • Designate a specific area for handling the chemical.

  • Assemble all necessary equipment and PPE before handling the chemical.

2. Handling:

  • Avoid the formation of dust and aerosols.[2][3]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the chemical.[1][2]

  • Use proper glove removal technique to avoid skin contact.[3]

  • Keep the container tightly closed when not in use.[1]

3. Decontamination:

  • Wipe down the work surface with an appropriate cleaning agent after use.

  • Decontaminate all equipment used for handling the chemical.

  • Remove and dispose of contaminated PPE as outlined in the disposal plan.

Disposal Plan

1. Chemical Waste:

  • Collect all waste containing 1,2-benzisothiazol-3(2H)-one in a suitable, closed, and properly labeled container.[1][3]

  • Do not dispose of the chemical down the drain.[1]

  • Arrange for disposal by a licensed professional waste disposal service.[3]

2. Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated container.[3]

  • Contaminated work clothing should be decontaminated before reuse.[1]

Safe Handling and Disposal Workflow for 1,2-Benzisothiazol-3(2H)-one

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Well-Ventilated Area handle_chem Handle Chemical prep_area->handle_chem Proceed avoid_dust Avoid Dust/Aerosol Formation decon_area Clean Work Area avoid_dust->decon_area Complete decon_ppe Doff & Dispose of PPE dispose_chem Dispose of Chemical Waste decon_ppe->dispose_chem Segregate Waste dispose_ppe Dispose of Contaminated PPE decon_ppe->dispose_ppe Segregate Waste

Caption: Workflow for the safe handling and disposal of 1,2-Benzisothiazol-3(2H)-one.

Experimental Protocols

This document does not cite specific experimental protocols but provides general safety and handling guidelines based on publicly available safety data sheets. Researchers should develop detailed, experiment-specific protocols that incorporate these safety measures.

First Aid Measures

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1][3]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.[1][4]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.